EN460
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLFQCNAOMQAIH-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of EN460 in Endoplasmic Reticulum Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of EN460, a small molecule inhibitor of Endoplasmic Reticulum Oxidoreductin 1-alpha (ERO1-α), in the context of Endoplasmic Reticulum (ER) stress. By inhibiting ERO1-α, this compound disrupts oxidative protein folding, leading to an accumulation of unfolded proteins and the subsequent activation of the Unfolded Protein Response (UPR). This guide provides a comprehensive overview of the signaling pathways modulated by this compound, a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions.
Introduction to this compound and ER Stress
The Endoplasmic Reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis.
ERO1-α is a key flavin adenine dinucleotide (FAD)-containing enzyme in the ER that catalyzes the formation of disulfide bonds in newly synthesized proteins, a critical step in their proper folding. This compound is a cell-permeable thiol-reactive enone compound that has been identified as an inhibitor of ERO1-α[1]. By targeting ERO1-α, this compound provides a chemical tool to probe the consequences of inhibiting oxidative protein folding and to explore potential therapeutic strategies for diseases characterized by heightened ER stress, such as certain cancers.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the functional inhibition of ERO1-α[2]. This inhibition disrupts the delicate balance of protein folding within the ER, leading to the induction of ER stress and the activation of specific arms of the UPR.
Inhibition of ERO1-α and Induction of ER Stress
This compound selectively interacts with the active-site cysteine residues of the reduced, active form of ERO1-α, thereby preventing its reoxidation[1]. This leads to a decrease in the formation of disulfide bonds in nascent polypeptide chains, causing them to misfold and accumulate within the ER lumen. This accumulation of unfolded proteins is the direct trigger for the activation of the UPR.
Activation of the Unfolded Protein Response (UPR)
The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. Current evidence indicates that this compound-induced ER stress robustly activates the PERK and ATF6 pathways[3].
-
PERK Pathway Activation: Upon treatment with this compound, there is a notable increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and an elevation in the levels of Activating Transcription Factor 4 (ATF4)[3]. This is a hallmark of the activation of the PERK branch of the UPR.
-
ATF6 Pathway Activation: Treatment with this compound also results in a reduction of the full-length form of Activating Transcription Factor 6 (ATF6), which is consistent with its cleavage and activation[3]. The cleaved fragment of ATF6 translocates to the nucleus to upregulate the expression of ER chaperones.
-
IRE1α Pathway: While the IRE1α pathway is a crucial component of the UPR, there is currently no direct evidence from the provided search results detailing the specific modulation of IRE1α (e.g., XBP1 splicing) by this compound.
The downstream consequence of sustained UPR activation by this compound is the induction of apoptosis, as evidenced by an increase in Annexin V positive cells in multiple myeloma cell lines[3].
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ERO1-α Inhibition | 1.9 µM | in vitro | [1] |
| IC50 for ERO1L Inhibition | 22.13 µM | in vitro | [4] |
| Effective Concentration | 12.5 µM | MDA-MB-231 cells | [2] |
| Effective Concentration | 25 µM | U266 MM cells | [3] |
Note: The discrepancy in IC50 values may be attributable to different experimental conditions and assay formats.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blotting for UPR Markers
This protocol describes the detection of key UPR markers such as phosphorylated eIF2α, ATF4, and cleaved ATF6.
1. Cell Lysis:
-
Treat cells with the desired concentration of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and ATF6 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantify band intensities using densitometry software.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol outlines the quantification of apoptosis induced by this compound.
1. Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
Conclusion
This compound is a potent inhibitor of ERO1-α that induces ER stress through the disruption of oxidative protein folding. This leads to the activation of the PERK and ATF6 arms of the Unfolded Protein Response, ultimately culminating in apoptosis in cancer cells. The detailed mechanism and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ERO1-α in diseases characterized by ER stress. Further research is warranted to elucidate the effect of this compound on the IRE1α pathway and to explore its efficacy in various preclinical models.
References
- 1. MilliporeSigma Calbiochem ERO1 Inhibitor II, this compound 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. youtube.com [youtube.com]
- 4. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EN460 in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network that manages stress in the endoplasmic reticulum (ER), the primary site for protein folding and modification. Dysregulation of the UPR is implicated in a multitude of diseases, making its components attractive therapeutic targets. This technical guide delves into the role of EN460, a small molecule inhibitor, in modulating the UPR. This compound is not a protein, but a chemical compound that selectively inhibits Endoplasmic Reticulum Oxidation 1 (ERO1α), a key enzyme in disulfide bond formation. By inhibiting ERO1α, this compound disrupts the oxidative folding of proteins in the ER, thereby inducing the UPR. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on UPR signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction to the Unfolded Protein Response and ERO1α
The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones to enhance protein folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
The UPR is orchestrated by three main ER-resident transmembrane proteins:
-
Inositol-requiring enzyme 1 (IRE1)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
Endoplasmic Reticulum Oxidation 1 (ERO1) is a crucial flavin adenine nucleotide (FAD)-containing enzyme that resides in the ER and plays a pivotal role in oxidative protein folding.[1][2] ERO1α facilitates the formation of disulfide bonds in newly synthesized proteins by transferring electrons from protein disulfide isomerase (PDI) to molecular oxygen.[1][2] This process is essential for the proper folding and maturation of many secretory and membrane proteins. However, the activity of ERO1α can also contribute to a hyper-oxidizing environment in the ER, which can be detrimental under conditions of stress.[1]
This compound: A Selective Inhibitor of ERO1α
This compound is a small molecule that has been identified as a selective inhibitor of ERO1α.[1] It interacts specifically with the reduced, active form of the enzyme, preventing its reoxidation and thereby blocking its function in disulfide bond formation.[1] This inhibition of ERO1α leads to an accumulation of reduced protein folding intermediates, which in turn triggers the unfolded protein response.
Mechanism of Action
This compound's inhibitory action is characterized by its selectively reversible reactivity with thiols.[1] While it can react with various thiols, its interaction with ERO1α is stabilized, leading to the displacement of the FAD cofactor from the enzyme's active site.[1] This effectively inactivates ERO1α and disrupts the oxidative folding pathway.
The Impact of this compound on the Unfolded Protein Response
By inhibiting ERO1α, this compound serves as a chemical inducer of the UPR. The accumulation of unfolded proteins due to the disruption of disulfide bond formation activates the three primary branches of the UPR.
Signaling Pathways
The inhibition of ERO1α by this compound initiates a cascade of signaling events that constitute the UPR.
Caption: Signaling pathway of this compound-induced UPR.
The inhibition of ERO1α by this compound leads to an accumulation of unfolded proteins, which then activates the three UPR sensors: IRE1, PERK, and ATF6. This activation initiates downstream signaling cascades, including the splicing of XBP1 mRNA by IRE1, the phosphorylation of eIF2α by PERK (leading to the preferential translation of ATF4), and the proteolytic cleavage of ATF6. These events culminate in the transcriptional upregulation of UPR target genes, aimed at restoring ER homeostasis.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Reference |
| IC₅₀ for ERO1α | 1.9 µM | [1] |
| Cell Line for UPR Reporter Assay | 293T cells | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro ERO1α Activity Assay
This assay measures the enzymatic activity of ERO1α by monitoring the consumption of oxygen or the production of hydrogen peroxide.
Materials:
-
Recombinant human ERO1α
-
Protein Disulfide Isomerase (PDI)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
This compound
-
Amplex Red and horseradish peroxidase (for H₂O₂ detection) or an oxygen sensor
Protocol:
-
Pre-reduce PDI with DTT and subsequently remove DTT by gel filtration.
-
In a 96-well plate, combine the assay buffer, reduced PDI, and varying concentrations of this compound.
-
Initiate the reaction by adding recombinant ERO1α.
-
Monitor the reaction kinetics by measuring the fluorescence of Amplex Red (excitation/emission ~530/590 nm) or the decrease in oxygen concentration over time.
-
Calculate the initial reaction rates and determine the IC₅₀ of this compound by fitting the data to a dose-response curve.
UPR Reporter Assay
This cell-based assay is used to measure the activation of the UPR in response to this compound treatment.
Materials:
-
293T cells
-
A UPR reporter plasmid (e.g., containing a promoter with multiple ER stress response elements (ERSEs) driving the expression of a reporter gene like luciferase or GFP)
-
Lipofectamine or other transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP
Protocol:
-
Seed 293T cells in a 24-well plate.
-
Transfect the cells with the UPR reporter plasmid using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 16-24 hours).
-
For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
For a GFP reporter, analyze the cells by flow cytometry or fluorescence microscopy to quantify GFP expression.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the number of viable cells.
Caption: Workflow for the UPR reporter assay.
Conclusion and Future Directions
This compound is a valuable tool for studying the unfolded protein response due to its specific inhibition of ERO1α. By disrupting oxidative protein folding, this compound provides a means to induce ER stress and activate the UPR, allowing for the investigation of its complex signaling pathways. The ability of modest concentrations of this compound to precondition cells against severe ER stress suggests a potential therapeutic avenue for diseases where UPR modulation is beneficial.[1]
Future research should focus on a more detailed characterization of the downstream effects of this compound on each of the three UPR branches. Quantitative proteomics and transcriptomics studies could provide a global view of the cellular response to ERO1α inhibition. Furthermore, the development of more potent and specific second-generation inhibitors based on the this compound scaffold could hold promise for therapeutic applications in a range of diseases, from cancer to neurodegenerative disorders.
References
An In-depth Technical Guide on EN460 and its Effects on Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule EN460 and its inhibitory effects on disulfide bond formation, a critical process in protein folding and maturation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides an overview of relevant experimental methodologies, and visualizes the involved biological pathways and experimental workflows.
Introduction to Disulfide Bond Formation and the Role of ERO1
Disulfide bonds are crucial covalent linkages that stabilize the tertiary and quaternary structures of many secreted and cell-surface proteins. In eukaryotic cells, the formation of these bonds primarily occurs within the endoplasmic reticulum (ER). This process, known as oxidative protein folding, is catalyzed by a family of enzymes, with Protein Disulfide Isomerase (PDI) and Endoplasmic Reticulum Oxidoreductin 1 (ERO1) playing central roles.[1][2]
PDI directly catalyzes the formation of disulfide bonds in substrate proteins. In this process, PDI becomes reduced and must be re-oxidized to continue its catalytic cycle. ERO1 is a flavin adenine dinucleotide (FAD)-containing enzyme that acts as the primary oxidase in the ER, responsible for re-oxidizing PDI.[2][3] ERO1 transfers electrons from reduced PDI to molecular oxygen, generating hydrogen peroxide as a byproduct.[2] The activity of ERO1 is tightly regulated to maintain redox homeostasis within the ER, as excessive oxidation can lead to cellular stress.[4][5]
This compound: A Selective Inhibitor of ERO1α
This compound is a small molecule that has been identified as a potent and selective inhibitor of mammalian ERO1α.[6][7] It serves as a valuable chemical probe to study the process of disulfide bond formation and is being investigated for its therapeutic potential in diseases characterized by high ER stress, such as multiple myeloma.[3]
This compound functions as a competitive inhibitor of ERO1α.[3] Its mechanism of action involves a selective and reversible interaction with thiol groups.[6][7] Key aspects of its mechanism include:
-
Selective Interaction with Reduced ERO1α: this compound specifically targets the reduced, active form of ERO1α, preventing its reoxidation.[6][7]
-
Thiol Reactivity: The enone functional group of this compound is a Michael acceptor, allowing it to react with thiols.[6]
-
Reversible Thiol Adduct Formation: While this compound can react with various thiols, its reaction with unstructured thiols is rapidly reversible. In contrast, its interaction with specific cysteine residues in ERO1α leads to the formation of a stable bond.[6][7]
-
Displacement of FAD: The stable binding of this compound to ERO1α results in the displacement of the essential FAD cofactor from the enzyme's active site, leading to its inactivation.[6]
The selective and stable inhibition of ERO1α by this compound makes it a powerful tool to modulate disulfide bond formation and ER redox status.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on ERO1α.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 1.9 µM | Mammalian | in vitro ERO1α activity assay | [6][7] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in disulfide bond formation and the experimental workflows used to characterize the effects of this compound.
Caption: Signaling pathway of disulfide bond formation in the ER and the inhibitory action of this compound.
Caption: Workflow for determining the in vitro inhibitory activity of this compound on ERO1α.
Detailed Methodologies of Key Experiments
The following sections provide detailed protocols for key experiments used to characterize the effects of this compound on disulfide bond formation.
This assay measures the production of hydrogen peroxide, a byproduct of ERO1α activity, using the fluorescent probe Amplex Red.[3]
-
Materials:
-
Purified recombinant human ERO1α
-
Purified recombinant human PDI
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Dithiothreitol (DTT) for reducing PDI
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
Add reduced PDI (pre-incubated with DTT, followed by removal of excess DTT) to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding purified ERO1α to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This method utilizes non-reducing SDS-PAGE and western blotting to observe changes in the mobility of ERO1α, which corresponds to its redox state. The reduced form of ERO1α has a lower mobility than the oxidized form.[6]
-
Materials:
-
Cell line of interest (e.g., mouse embryonic fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Dithiothreitol (DTT) as a reducing agent control
-
Lysis buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to preserve the in vivo redox state.
-
SDS-PAGE gels and running buffer
-
Western blot transfer apparatus and membranes
-
Primary antibody against ERO1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound, DTT (positive control for reduction), or vehicle for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with lysis buffer containing NEM to alkylate free thiols and prevent post-lysis oxidation.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein with non-reducing Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for ERO1α.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
The accumulation of a lower mobility band for ERO1α in this compound-treated cells indicates an increase in the reduced form of the enzyme.[6]
-
Conclusion
This compound is a well-characterized inhibitor of ERO1α that acts through a selective and stable interaction with the reduced form of the enzyme. Its ability to displace the FAD cofactor provides a clear mechanism for its inhibitory activity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of disulfide bond formation and ER stress. The use of this compound as a chemical tool will continue to be invaluable in dissecting the complex processes of oxidative protein folding and its implications in health and disease.
References
- 1. Disulfide Bond Formation in the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cellular Pathways Affected by EN460: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN460 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation and oxidative protein folding within the endoplasmic reticulum (ER). By selectively targeting the reduced, active form of the ERO1α isoform, this compound disrupts cellular redox homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR). This guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of ERO1α
This compound is a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), with a reported IC50 of 1.9 μM for the α-isoform.[1] ERO1α is a flavin adenine dinucleotide (FAD)-containing enzyme that catalyzes the transfer of electrons from protein disulfide isomerase (PDI) to molecular oxygen, a critical step in the formation of disulfide bonds in newly synthesized proteins.[1] this compound interacts with the reduced, active form of ERO1α, preventing its reoxidation and leading to an accumulation of the enzyme in its reduced state.[2][3] This inhibitory action disrupts the oxidative protein folding pathway, triggering cellular stress.
While this compound is potent against ERO1α, it has been shown to have off-target effects on other FAD-containing enzymes, albeit at higher concentrations.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Cell Line | Reference |
| ERO1α | 1.9 | - | [1] |
| ERO1L | 22.13 | - | [4] |
| MAO-A | 7.91 | - | [4] |
| MAO-B | 30.59 | - | [4] |
| LSD1 | 4.16 | - | [4] |
| U266 (Multiple Myeloma) | 10.1 (± 1.11) | U266 | [3] |
| MM1.S (Multiple Myeloma) | 14.74 (± 1.23) | MM1.S | [3] |
Cellular Pathways Modulated by this compound
The inhibition of ERO1α by this compound initiates a cascade of downstream cellular events, primarily centered around the cellular response to ER stress.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
By impeding ERO1α function, this compound disrupts the proper folding of proteins that require disulfide bonds for their maturation. This leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Transiently attenuating protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones to assist in protein folding.
-
Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
Key signaling proteins involved in the UPR that are activated upon this compound treatment include the phosphorylation of eIF2α and the increased expression of ATF4 and CHOP.[4]
Induction of Apoptosis
If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is upregulated by all three branches of the UPR. This compound treatment has been shown to induce apoptosis in multiple myeloma cells, which correlates with the induction of ER stress markers.[4]
Modulation of Immune Checkpoint and Angiogenic Factors
Recent studies have revealed that this compound can also impact the tumor microenvironment by modulating the expression of key signaling molecules.
-
Programmed Death-Ligand 1 (PD-L1): In MDA-MB-231 breast cancer cells, treatment with 12.5 µM this compound resulted in a decrease in the surface expression of PD-L1. This suggests a potential role for this compound in modulating the tumor's ability to evade the immune system.
-
Vascular Endothelial Growth Factor A (VEGFA): The secretion of the pro-angiogenic factor VEGFA is also impaired by ERO1α inhibition. This effect is likely due to the requirement of disulfide bonds for the proper folding and secretion of VEGFA.
Experimental Protocols
ERO1α Inhibition Assay (In Vitro Oxygen Consumption Assay)
This assay measures the consumption of oxygen during the ERO1α-catalyzed oxidation of PDI, which is coupled to the reduction of oxygen to hydrogen peroxide.
Materials:
-
Recombinant human ERO1α
-
Recombinant human PDI
-
Dithiothreitol (DTT)
-
Clark-type oxygen electrode
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM EDTA)
-
This compound stock solution (in DMSO)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add PDI and DTT to the reaction chamber.
-
Initiate the reaction by adding ERO1α.
-
Monitor the rate of oxygen consumption.
-
To determine the IC50 of this compound, perform the assay in the presence of varying concentrations of the inhibitor.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot for ER Stress Markers
Cell Culture and Treatment:
-
Culture U266 or MDA-MB-231 cells in appropriate media.
-
Treat cells with this compound at the desired concentrations and for various time points.
-
Include a vehicle control (DMSO) and positive controls for ER stress (e.g., tunicamycin or thapsigargin).
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF2α, ATF4, ATF6, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Cell Preparation and Staining:
-
Culture U266 cells and treat with this compound as described above.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
PD-L1 Surface Expression Assay (Flow Cytometry)
Cell Preparation and Staining:
-
Culture MDA-MB-231 cells and treat with this compound.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled anti-human PD-L1 antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Use the isotype control to set the gate for positive PD-L1 staining.
-
Determine the mean fluorescence intensity (MFI) of PD-L1 expression in the treated and control cells.
VEGFA Secretion Assay (ELISA)
Sample Collection:
-
Culture MDA-MB-231 cells and treat with this compound.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove any cells or debris.
ELISA Procedure:
-
Perform the VEGFA ELISA according to the manufacturer's instructions (e.g., Human VEGF-A ELISA Kit).
-
Briefly, add the collected supernatants and VEGFA standards to a 96-well plate pre-coated with a capture antibody.
-
Incubate, wash, and then add a biotinylated detection antibody.
-
Incubate, wash, and add streptavidin-HRP.
-
Incubate, wash, and add a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of VEGFA in the samples based on the standard curve.
Conclusion
This compound represents a valuable tool for investigating the cellular consequences of ERO1α inhibition. Its primary mechanism of action triggers ER stress and the UPR, ultimately leading to apoptosis in cancer cells. Furthermore, its ability to modulate the expression of PD-L1 and VEGFA suggests a broader impact on the tumor microenvironment. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this compound on cellular pathways, aiding in the development of novel therapeutic strategies targeting ER homeostasis.
References
- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
EN460: A Technical Guide to its Impact on Oxidative Protein Folding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of EN460, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), and its profound effects on oxidative protein folding. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows involved in this compound research.
Core Concepts: Oxidative Protein Folding and the Role of ERO1
In eukaryotic cells, the endoplasmic reticulum (ER) is the primary site for the folding and maturation of secreted and transmembrane proteins. A critical step in this process is the formation of disulfide bonds, a process known as oxidative protein folding. This pathway is orchestrated by a cascade of enzymes, with Protein Disulfide Isomerase (PDI) directly catalyzing the formation of disulfide bonds in substrate proteins. For PDI to be recycled and continue its function, it must be re-oxidized. This is where Endoplasmic Reticulum Oxidation 1 (ERO1) plays a pivotal role. ERO1 is a flavin adenine dinucleotide (FAD)-containing enzyme that oxidizes PDI by transferring electrons from PDI to molecular oxygen, thereby generating hydrogen peroxide as a byproduct.[1] While essential, dysregulation of ERO1 activity can lead to a hyper-oxidizing ER environment and contribute to cellular stress.
This compound: A Selective Inhibitor of ERO1α
This compound has been identified as a selective inhibitor of the ERO1α isoform.[2] Its mechanism of action is unique, involving a selectively reversible interaction with thiol groups on the reduced, active form of ERO1α. This interaction prevents the reoxidation of the enzyme, effectively halting the oxidative protein folding cascade at a key regulatory point.[2]
Mechanism of Action
The inhibitory activity of this compound is dependent on its enone functional group, which acts as a Michael acceptor for cysteine residues within the active site of reduced ERO1α. This covalent adduction is stabilized by the protein's conformation, leading to the displacement of the essential FAD cofactor and subsequent inactivation of the enzyme. A key feature of this compound's selectivity is the reversibility of its reaction with unstructured thiols, such as glutathione, in contrast to the stable bond formed with ERO1α.
References
foundational research on ERO1α inhibition by EN460
An In-Depth Technical Guide to the Foundational Research on ERO1α Inhibition by EN460
Introduction
Endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) is a crucial flavin adenine dinucleotide (FAD)-containing enzyme residing in the endoplasmic reticulum (ER).[1][2] Its primary function is to catalyze the formation of disulfide bonds in newly synthesized proteins by oxidizing Protein Disulfide Isomerase (PDI).[2][3][4] This process, while essential for proper protein folding, also generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the oxidative environment of the ER.[2][5] Under conditions of ER stress, such as in rapidly proliferating cancer cells, the demand for protein folding is high, leading to the upregulation of ERO1α.[5][6] This makes ERO1α a compelling therapeutic target. This compound is a small molecule inhibitor identified through high-throughput screening that has been instrumental in the foundational research of ERO1α inhibition.[1][4] This document provides a detailed overview of the core research on the inhibition of ERO1α by this compound.
Mechanism of Action of this compound
The inhibitory action of this compound against ERO1α is multifaceted and highly specific to the enzyme's redox state.[1] Research has shown that this compound selectively interacts with the reduced, active form of ERO1α, thereby preventing its reoxidation.[1][7][8] The mechanism is centered around the enone functional group within this compound, which acts as a Michael acceptor.[1] This group reacts with at least one cysteine residue that becomes exposed during the catalytic turnover of ERO1α.[1][9]
This covalent adduct formation leads to the inactivation of the enzyme.[1] A significant consequence of this interaction is the displacement of the bound FAD coenzyme from the active site of ERO1α.[1] The loss of FAD is a critical step in the inhibition, as it is essential for the electron transfer process that underlies ERO1α's oxidative activity.[1][2] While this compound can react with other free thiols like glutathione, this reaction is rapidly reversible.[1] In contrast, its bond with the activated ERO1α is stable, which explains its selectivity for the enzyme despite its promiscuous reactivity with thiols in general.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against ERO1α and other FAD-containing enzymes, highlighting its potency and revealing off-target effects.
| Target Enzyme | IC50 Value | Notes |
| ERO1α | 1.9 µM [1][7] | Primary target; inhibits the reduced, active form. |
| Monoamine Oxidase A (MAO-A) | 7.91 µM[10] | Off-target FAD-containing enzyme. |
| Lysine-Specific Demethylase 1 (LSD1) | 4.16 µM[10] | Off-target FAD-containing enzyme. |
| Monoamine Oxidase B (MAO-B) | 30.59 µM[10] | Off-target FAD-containing enzyme. |
Experimental Protocols
The foundational research on this compound relied on a key in vitro assay to determine ERO1α activity.
Homogeneous High-Throughput Assay for Mammalian ERO1α Activity
This assay is designed to measure the production of H₂O₂, a direct byproduct of ERO1α's catalytic cycle.
Principle: ERO1α catalyzes the transfer of electrons from a substrate to molecular oxygen, which results in the formation of H₂O₂.[1] The amount of H₂O₂ produced is proportional to the enzymatic activity of ERO1α. The H₂O₂ is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent compound resorufin, which can be quantified.
Materials:
-
Recombinant human ERO1α
-
Dithiothreitol (DTT) or reduced PDI as a substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate-buffered saline)
-
This compound or other test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer, Amplex Red, and HRP.
-
Inhibitor Addition: Add the prepared dilutions of this compound to the appropriate wells. Include wells with solvent only as a negative control.
-
Enzyme Addition: Add recombinant ERO1α to all wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., DTT).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
Data Analysis: The rate of H₂O₂ production is determined from the increase in fluorescence over time. The IC50 value for this compound is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The following diagrams illustrate the key pathways and mechanisms involved in ERO1α function and its inhibition by this compound.
Caption: The ERO1α-PDI catalytic cycle for disulfide bond formation.
Caption: Mechanism of ERO1α inhibition by this compound.
Caption: Workflow for the in vitro ERO1α activity assay.
Caption: Role of ERO1α in the PERK branch of the Unfolded Protein Response.
Cellular Effects and the Unfolded Protein Response (UPR)
ERO1α is a key component of the cellular response to ER stress, known as the Unfolded Protein Response (UPR).[5] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5] ERO1α expression is induced by the PERK-CHOP branch of the UPR.[5][6] By inhibiting ERO1α, this compound can modulate UPR signaling. Modest concentrations of this compound have been shown to promote signaling in the UPR and precondition cells against severe ER stress.[1] This is likely due to the initial accumulation of reduced, unfolded proteins when ERO1α is inhibited, which mildly activates the UPR's protective pathways.[1] In vivo, this compound treatment leads to the accumulation of ERO1α in its reduced state, confirming target engagement within a cellular context.[1][7]
Conclusion
The foundational research on this compound has been pivotal in establishing the feasibility of targeting ERO1α with small molecule inhibitors.[1] this compound effectively inhibits ERO1α by forming a stable covalent bond with the reduced, active form of the enzyme, leading to the displacement of the essential FAD cofactor.[1] While this compound demonstrates potency in the low micromolar range against ERO1α, its utility as a precise molecular probe is limited by its off-target effects on other FAD-containing enzymes and its reactivity with free thiols.[1][10] Nevertheless, this compound remains a critical tool for studying the roles of ERO1α in protein folding, ER stress, and disease, and it serves as a foundational scaffold for the development of more selective and potent ERO1α inhibitors.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. ERO1-PDI Redox Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of ERO1α in Modulating Cancer Progression and Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological mechanisms and clinical significance of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Fingerprint of the oxido-reductase ERO1: A protein disulfide bond producer and supporter of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
EN460: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN460 is a small molecule inhibitor of the endoplasmic reticulum (ER) oxidoreductin 1 (Ero1L), a key enzyme in disulfide bond formation and protein folding. By disrupting proteostasis, this compound induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for its study.
Introduction
Cancer cells, characterized by their high proliferation rates and protein synthesis, are particularly vulnerable to disruptions in ER homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response.
This compound has been identified as a potent inhibitor of Ero1L, an FAD-dependent enzyme that plays a critical role in oxidative protein folding.[1] Inhibition of Ero1L by this compound disrupts the disulfide bond formation pathway, leading to an accumulation of unfolded proteins and the induction of ER stress. This targeted disruption of ER homeostasis makes this compound a promising candidate for cancer therapy, particularly for malignancies sensitive to ER stress, such as multiple myeloma.[1]
Mechanism of Action: Induction of ER Stress-Mediated Apoptosis
The primary mechanism by which this compound induces apoptosis is through the potent induction of the Unfolded Protein Response (UPR) as a consequence of Ero1L inhibition. The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1, and ATF6.
The Unfolded Protein Response (UPR) Signaling Pathways
Upon ER stress, these sensors are activated and initiate downstream signaling cascades:
-
The PERK Pathway: The PKR-like ER kinase (PERK) dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).
-
The IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is a dual-function enzyme with both kinase and RNase activity. Upon activation, its RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion, protein folding, and ER-associated degradation (ERAD).
-
The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment of ATF6 (cATF6) migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.
Treatment of cancer cells with this compound has been shown to robustly activate the PERK pathway, as evidenced by a significant increase in the phosphorylation of eIF2α and the expression of its downstream target, ATF4.[1] A reduction in the full-length form of ATF6 has also been observed, suggesting its cleavage and activation.[1]
The Role of Bcl-2 Family Proteins and Caspase Activation
The pro-apoptotic signals originating from the UPR converge on the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines the cell's fate. The UPR can influence this balance by:
-
CHOP-mediated upregulation of pro-apoptotic proteins: CHOP can induce the expression of pro-apoptotic BH3-only proteins like Bim and Puma, while downregulating the expression of anti-apoptotic proteins like Bcl-2.
-
IRE1-mediated signaling: The IRE1 pathway can also contribute to apoptosis through its interaction with TRAF2, leading to the activation of the JNK signaling pathway, which can modulate the activity of Bcl-2 family proteins.
The culmination of these events is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.
Quantitative Data
The following tables summarize the quantitative data available on the effects of this compound in cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U266 | Multiple Myeloma | 10.1 ± 1.11 | [1] |
| MM1.S | Multiple Myeloma | 14.74 ± 1.23 | [1] |
| Enzyme Activity | |||
| Ero1L | 22.13 | [1] | |
| MAO-A (off-target) | 7.91 | [1] | |
| MAO-B (off-target) | 30.59 | [1] | |
| LSD1 (off-target) | 4.16 | [1] | |
| Table 1: IC50 Values of this compound. |
| Cell Line | Treatment | Apoptotic Cells (%) | Citation |
| U266 | 25 µM this compound for 18h | ~40% | [1] |
| Table 2: Induction of Apoptosis by this compound. |
Note: The percentage of apoptotic cells is an approximation based on the graphical data presented in the cited publication.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: U266 and MM1.S multiple myeloma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded and allowed to adhere overnight before being treated with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the methodology described for studying this compound-induced apoptosis.[1]
-
Cell Preparation:
-
Treat U266 cells with 25 µM this compound or DMSO (vehicle control) for 18 hours.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer (e.g., from a commercial Annexin V-FITC apoptosis detection kit).
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Acquire at least 10,000 events per sample.
-
Use appropriate controls for setting compensation and gates (unstained cells, Annexin V-FITC only, PI only).
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis of ER Stress Markers
This protocol is adapted from the study of this compound's effect on ER stress proteins.[1]
-
Cell Lysis:
-
Treat U266 cells with this compound or DMSO for 2, 4, and 8 hours.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
p-EIF2α (Cell Signaling Technology, #3597)
-
ATF4 (Cell Signaling Technology, #11815)
-
ATF6 (Cell Signaling Technology, #65880)
-
β-actin (Sigma-Aldrich, #A2228) - as a loading control.
-
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
References
Methodological & Application
Application Notes: EN460 as a Novel Inhibitor of the PI3K/Akt Signaling Pathway in HeLa Cells
Introduction
EN460 is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[3] These application notes provide detailed protocols for the culture of HeLa cells, a human cervical cancer cell line, and subsequent assays to evaluate the efficacy of this compound. The described experimental workflow includes a cell viability assay to determine the cytotoxic effects of this compound and a Western blot analysis to confirm its mechanism of action on the PI3K/Akt pathway.
Target Audience
These protocols and notes are intended for researchers, scientists, and professionals in the field of drug development who are investigating novel cancer therapeutics.
Experimental Data
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
The following table summarizes the effect of this compound on the viability of HeLa cells after a 48-hour treatment period. Data is presented as the mean percentage of cell viability relative to the untreated control, with the corresponding standard deviation. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from this data.
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | 5.2 |
| 1 | 92.3 | 4.8 |
| 5 | 75.1 | 6.1 |
| 10 | 51.2 | 5.5 |
| 25 | 28.9 | 4.2 |
| 50 | 15.4 | 3.7 |
| IC50 (µM) | 10.5 |
Table 2: Quantification of Protein Expression (Western Blot)
This table shows the relative protein expression levels of phosphorylated Akt (p-Akt) and total Akt (t-Akt) in HeLa cells following a 24-hour treatment with this compound at the IC50 concentration (10.5 µM). The data, obtained through densitometric analysis of Western blot bands, is normalized to the untreated control.
| Treatment | Relative p-Akt Expression | Relative t-Akt Expression |
| Control | 1.00 | 1.00 |
| This compound (10.5 µM) | 0.28 | 0.98 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's effect on HeLa cells.
Detailed Experimental Protocols
Protocol 1: HeLa Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the HeLa cell line.
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Dulbecco's Modified Eagle Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS), heat-inactivated[4]
-
Penicillin-Streptomycin (100x)[4]
-
0.25% Trypsin-EDTA[5]
-
Phosphate-Buffered Saline (PBS), sterile[5]
-
T-75 cell culture flasks
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
Procedure:
-
Cell Thawing:
-
Quickly thaw the cryovial of HeLa cells in a 37°C water bath for about 1-2 minutes.[6][7]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the thawed cells into a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily under a microscope. Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.[4][5]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells detach.[4]
-
Add 6-8 mL of Complete Growth Medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh Complete Growth Medium.
-
Incubate the new flask at 37°C with 5% CO2.[4]
-
Protocol 2: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on HeLa cells. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Materials:
-
HeLa cells
-
Complete Growth Medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of Complete Growth Medium.[9][10]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in Complete Growth Medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
This protocol is for detecting changes in the phosphorylation status of Akt, a key protein in the PI3K signaling pathway, upon treatment with this compound.
Materials:
-
HeLa cells
-
Complete Growth Medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 hours. Include an untreated control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.
-
For loading control, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.[12]
-
Quantify the band intensities using densitometry software.[13]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell growth - Wikipedia [en.wikipedia.org]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. hela-transfection.com [hela-transfection.com]
- 6. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]
- 7. editxor.com [editxor.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing EN460 in Multiple Myeloma Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key feature of MM cells is their high rate of immunoglobulin production, which imposes a significant burden on the endoplasmic reticulum (ER), leading to a state of chronic ER stress. This reliance on the ER stress response pathways for survival presents a therapeutic vulnerability. EN460, an inhibitor of the ER oxidoreductin 1 (Ero1L) enzyme, offers a promising strategy to exploit this vulnerability. By inhibiting Ero1L, this compound disrupts disulfide bond formation, exacerbates ER stress, and selectively induces apoptosis in multiple myeloma cells.[1][2] These application notes provide detailed protocols for studying the effects of this compound on multiple myeloma cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in various multiple myeloma cell lines following 72 hours of continuous exposure. Cell viability was assessed using a standard MTT assay.
| Cell Line | IC50 (µM) |
| U266 | 10.1 ± 1.11[1] |
| MM1.S | 14.74 ± 1.23[1] |
Table 2: Dose-Dependent Effect of this compound on U266 Cell Viability
U266 cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was measured using an MTT assay. Data is presented as a percentage of the vehicle-treated control.
| This compound Concentration (µM) | Percent Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 92 |
| 5 | 68 |
| 10 | 51 |
| 25 | 28 |
| 50 | 15 |
Table 3: Time-Course of this compound-Induced Apoptosis in U266 Cells
U266 cells were treated with 25 µM this compound, and the percentage of apoptotic cells was determined at various time points using Annexin V/PI staining followed by flow cytometry.
| Time (hours) | Percent Apoptotic Cells (%) |
| 0 | 5 |
| 6 | 15 |
| 12 | 35 |
| 18 | 60[1] |
| 24 | 75 |
Table 4: Effect of this compound on ER Stress Marker Expression in U266 Cells
U266 cells were treated with 25 µM this compound for the indicated times. The expression levels of key ER stress markers were analyzed by Western blot and quantified by densitometry, normalized to a loading control (β-actin). Data is presented as fold change relative to the vehicle-treated control at each time point.
| Time (hours) | p-eIF2α (Fold Change) | Cleaved ATF6 (Fold Change) |
| 2 | 1.8[1] | 1.5[1] |
| 4 | 2.5[1] | 2.2[1] |
| 8 | 3.2[1] | 2.8[1] |
Experimental Protocols
Protocol 1: Multiple Myeloma Cell Culture
This protocol outlines the basic culture and maintenance of the U266 multiple myeloma cell line.
Materials:
-
U266 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture U266 cells in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
U266 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a seeding density of 3 x 10^5 cells/mL in a new T-75 flask with fresh, pre-warmed medium.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes the use of an MTT assay to determine the cytotoxic effects of this compound on multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., U266, MM1.S)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis in this compound-treated multiple myeloma cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
U266 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed U266 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with 25 µM this compound or vehicle (DMSO) for the desired time points (e.g., 6, 12, 18, 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blotting for ER Stress Markers
This protocol describes the detection of key ER stress proteins (p-eIF2α and cleaved ATF6) in this compound-treated multiple myeloma cells.
Materials:
-
U266 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed U266 cells and treat with 25 µM this compound for 2, 4, and 8 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis in multiple myeloma cells.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Inhibition of eIF2α Dephosphorylation Maximizes Bortezomib Efficiency and Eliminates Quiescent Multiple Myeloma Cells Surviving Proteasome Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Application Note: Evaluation of Breast Cancer Cell Viability Upon Treatment with ERO1A Inhibitor EN460
Audience: Researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on breast cancer therapeutics.
Introduction:
Endoplasmic Reticulum Oxidoreductin 1 Alpha (ERO1A) is a crucial enzyme in the cellular stress response, particularly under hypoxic conditions frequently observed in the tumor microenvironment. ERO1A facilitates oxidative protein folding, and its upregulation has been linked to the progression and poor prognosis of several cancers, including triple-negative breast cancer (TNBC). EN460 is a small molecule inhibitor of ERO1A that has demonstrated cytotoxic effects on breast cancer cells. This application note provides a detailed protocol for assessing the viability of breast cancer cell lines in response to this compound treatment using a colorimetric MTT assay. Additionally, it outlines the known signaling pathway of this compound and summarizes its efficacy.
Mechanism of Action of this compound
This compound functions as a targeted inhibitor of ERO1A, an oxidoreductase enzyme. In the stressful environment of a tumor, particularly under low oxygen (hypoxia), cancer cells activate the Unfolded Protein Response (UPR), where ERO1A plays a significant role. ERO1A promotes the proper folding of proteins essential for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor A (VEGFA), a key driver of angiogenesis, and Programmed Death-Ligand 1 (PD-L1), which helps cancer cells evade the immune system.[1][2]
By inhibiting ERO1A, this compound disrupts the oxidative folding of these critical proteins.[2] This disruption leads to an accumulation of misfolded proteins, inducing cellular stress and ultimately triggering apoptosis (programmed cell death) in breast cancer cells. This targeted inhibition makes this compound a promising candidate for therapeutic intervention, especially in aggressive breast cancer subtypes like TNBC where ERO1A is often overexpressed.[1]
Data Presentation: Efficacy of this compound on Breast Cancer Cell Lines
While specific IC50 values for this compound in various breast cancer cell lines are not extensively documented in publicly available literature, studies consistently report its dose-dependent cytotoxicity. Research indicates that this compound and its analogs are effective in the low micromolar range.[2][3] One study demonstrated the effective use of this compound at a concentration of 12.5 µM to assess its impact on PD-L1 expression in MDA-MB-231 cells.[4]
| Compound | Cell Line | Reported Efficacy | Citation |
| This compound | MDA-MB-231 (TNBC) | Effective at 12.5 µM in reducing PD-L1 expression. | [4] |
| This compound & Analogs | Breast Cancer Cells | Dose-dependent cytotoxicity observed. | [2][3] |
| This compound Analogs (I2, I3) | Breast Cancer Cells | IC50 in the low micromolar range. | [3] |
Note: The table provides a qualitative summary based on available data. Further in-house dose-response experiments are recommended to determine the precise IC50 value for specific cell lines and experimental conditions.
Experimental Protocols
Breast Cancer Cell Viability Assay Using MTT
This protocol outlines the steps for determining the effect of this compound on the viability of breast cancer cells (e.g., MDA-MB-231, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: a. Harvest and count breast cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to high micromolar to determine the IC50. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control (medium only). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. After the incubation, carefully remove the medium from the wells. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: this compound inhibits ERO1A, disrupting protein folding and leading to apoptosis.
Caption: Workflow for assessing breast cancer cell viability with this compound using an MTT assay.
References
- 1. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated inhibition of the oxidoreductase ERO1A restrains aggressive breast cancer by impairing VEGF and PD-L1 in the tumor microenvironment [boa.unimib.it]
- 3. Small molecule-mediated inhibition of the oxidoreductase ERO1A restrains aggressive breast cancer by impairing VEGF and PD-L1 in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Unfolded Protein Response (UPR) Markers Following EN460 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EN460 is a small molecule inhibitor of the endoplasmic reticulum (ER) oxidoreductase 1 (Ero1), an enzyme crucial for oxidative protein folding.[1][2] Inhibition of Ero1 by this compound can disrupt protein folding, leading to an accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress.[1] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[3][4][5] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5] This application note provides a detailed protocol for analyzing key UPR markers by Western blot in cells treated with this compound.
The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6.[3][4][6] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[3]
-
PERK (Protein Kinase RNA-like ER Kinase): Upon activation, PERK dimerizes and autophosphorylates.[3] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER.[4] However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in apoptosis, including CHOP (C/EBP homologous protein).[4]
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease activity.[3] This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation.[4]
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain.[3][4] This cleaved fragment then moves to the nucleus and acts as a transcription factor to induce the expression of ER chaperones.[7]
Studies have shown that treatment of multiple myeloma cells with this compound can inhibit cell proliferation and induce apoptosis, which is correlated with the induction of ER stress.[1] Specifically, this compound treatment has been observed to increase the phosphorylation of eIF2α and reduce the levels of full-length ATF6, indicating the activation of the PERK and ATF6 branches of the UPR, respectively.[1]
Monitoring the activation of these UPR pathways through Western blot analysis of key markers is essential for understanding the mechanism of action of compounds like this compound. This application note provides detailed protocols for cell treatment, protein extraction, and Western blot analysis of UPR markers, along with data presentation and visualization aids.
Signaling Pathway
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: This protocol is optimized for a human multiple myeloma cell line (e.g., U266), but can be adapted for other cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells at a density of 5 x 10^5 cells/mL in T-25 flasks or 6-well plates and allow them to attach or acclimate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for various time points (e.g., 6, 12, 18, 24 hours). A vehicle control (DMSO) should be included.
-
Positive Control: As a positive control for UPR induction, treat a separate set of cells with a known ER stress inducer, such as tunicamycin (2 µg/mL) or thapsigargin (1 µM) for 6-8 hours.
Protein Extraction
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-15% precast polyacrylamide gel or a standard Tris-glycine gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the UPR markers of interest overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
ATF6 (full-length and cleaved)
-
CHOP
-
GRP78/BiP
-
β-actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the fold change in protein expression relative to the vehicle control (0 µM this compound).
| Treatment | p-PERK/Total PERK | p-IRE1α/Total IRE1α | Cleaved ATF6/Full-length ATF6 | CHOP/β-actin | GRP78/β-actin |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 1.8 | 1.2 | 1.5 | 1.9 | 1.3 |
| This compound (10 µM) | 2.5 | 1.5 | 2.1 | 2.8 | 1.7 |
| This compound (25 µM) | 3.8 | 2.1 | 3.0 | 4.2 | 2.2 |
| This compound (50 µM) | 4.5 | 2.6 | 3.7 | 5.6 | 2.8 |
| Tunicamycin (2 µg/mL) | 5.2 | 3.5 | 4.1 | 6.8 | 3.5 |
Experimental Workflow
Caption: Western blot analysis workflow for UPR markers.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on UPR markers.
References
- 1. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
Application Note: Flow Cytometry Analysis of Apoptosis with EN460
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and elimination of damaged cells. A key hallmark of early-stage apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] This externalization of PS serves as an "eat-me" signal for phagocytes.[2] EN460 is a novel, small-molecule inhibitor of the Endoplasmic Reticulum Oxidation 1 (ERO1) protein that has been shown to induce apoptosis in cancer cells.[4][5] This application note provides a detailed protocol for using this compound to induce apoptosis and subsequently analyze the apoptotic cell populations using a violet laser-excitable dye in combination with a viability stain by flow cytometry.
Principle of the Assay
This protocol utilizes a two-color staining method to differentiate between viable, early apoptotic, and late apoptotic or necrotic cells.
-
Apoptosis Induction: Cells are treated with this compound to induce apoptosis.[4]
-
Phosphatidylserine (PS) Detection: A fluorescently-labeled Annexin V conjugate is used to detect exposed PS on the outer membrane of apoptotic cells. Annexin V is a protein with a high, calcium-dependent affinity for PS.[6] For this protocol, we will use a hypothetical Annexin V conjugate with spectral properties similar to Pacific Blue™ (Excitation: ~405 nm / Emission: ~455 nm), making it suitable for detection with a violet laser.
-
Viability Staining: A viability dye, such as Propidium Iodide (PI) or 7-AAD, is used to identify cells with compromised plasma membranes. These dyes are excluded by live cells but can enter late apoptotic and necrotic cells to intercalate with DNA.[6]
By combining these two signals, a flow cytometer can distinguish four cell populations:
-
Live Cells: Annexin V negative / PI negative
-
Early Apoptotic Cells: Annexin V positive / PI negative
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive
-
Necrotic Cells: Annexin V negative / PI positive
Experimental Protocol
1. Materials and Reagents
-
Cells: Jurkat cells (human T lymphocyte cell line) or other suspension cell line of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Apoptosis Inducer: this compound (prepare a stock solution, e.g., 10 mM in DMSO).
-
Control Inducer (Optional): Camptothecin or Staurosporine.
-
Annexin V-Violet 450: A hypothetical violet laser-excitable Annexin V conjugate (e.g., similar to Pacific Blue™ Annexin V).
-
10X Annexin V Binding Buffer: Commercially available buffer typically containing HEPES, NaCl, and CaCl2.
-
Viability Dye: Propidium Iodide (PI) solution (e.g., 1 mg/mL stock).
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
2. Induction of Apoptosis
-
Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in fresh culture medium.
-
Prepare experimental conditions:
-
Negative Control: Treat cells with an equivalent volume of DMSO (vehicle control).
-
Test Condition: Treat cells with this compound at a final concentration of 25 µM.[4]
-
Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., 1-5 µM Camptothecin).
-
-
Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.[4]
3. Staining Procedure
-
Harvest the cells from each treatment condition into separate 1.5 mL microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation (Step 2).
-
Aspirate the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-Violet 450 to each cell suspension.
-
Add 5 µL of PI solution (e.g., to a final concentration of 1-2 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.
-
Keep samples on ice and protected from light until analysis. Analyze by flow cytometry within one hour.
4. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a violet laser (~405 nm) and a blue laser (~488 nm).
-
Compensation Controls: Prepare single-stained controls for compensation:
-
An unstained cell sample.
-
A sample stained only with Annexin V-Violet 450 (use cells treated with a positive apoptosis inducer).
-
A sample stained only with PI (it may be necessary to heat-kill a small aliquot of cells to obtain a robust PI-positive signal).
-
-
Data Acquisition:
-
Collect at least 10,000 events for each sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population, excluding debris.
-
Create a dot plot of Annexin V-Violet 450 (log scale) vs. PI (log scale).
-
Apply compensation to correct for spectral overlap.
-
Set up quadrant gates based on the unstained and single-stained controls to define the four populations (Live, Early Apoptotic, Late Apoptotic/Necrotic, Necrotic).
-
Record the percentage of cells in each quadrant.
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison between different treatment conditions.
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 3.5 ± 1.5 | 2.0 ± 0.8 |
| This compound (25 µM) | 45.2 ± 4.5 | 35.8 ± 3.7 | 19.0 ± 2.9 |
| Positive Control | 15.7 ± 3.3 | 48.1 ± 5.2 | 36.2 ± 4.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Diagrams and Workflows
Below are diagrams illustrating the key relationships and workflows described in this protocol.
Caption: Experimental workflow for this compound-induced apoptosis analysis.
Caption: Quadrant gating strategy for apoptosis analysis.
References
- 1. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Determining the IC50 of EN460 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is designed for assessing the cytotoxic or anti-proliferative effects of this compound on cultured cancer cell lines. Included are methodologies for reagent preparation, cell culture, experimental procedures, and data analysis, along with a summary of known this compound characteristics and a diagram of its relevant signaling pathway.
Introduction
This compound is a small molecule inhibitor that selectively targets the reduced, active form of Endoplasmic Reticulum Oxidation 1α (ERO1α), an enzyme crucial for disulfide bond formation in the endoplasmic reticulum (ER).[1][2][3] By inhibiting ERO1α, this compound disrupts protein folding, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][4] This mechanism can induce apoptosis in cancer cells, making this compound a compound of interest in cancer research. The MTT assay is a widely used method to assess cell viability and proliferation.[5][6] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.[5][6][7] This protocol outlines the steps to determine the IC50 value of this compound, a key metric for evaluating its potency.
This compound Characteristics
| Property | Value/Description | Reference |
| Target | Endoplasmic Reticulum Oxidation 1 (ERO1) | [2][3] |
| In Vitro IC50 | 1.9 µM (for ERO1α) | [1][2] |
| Mechanism of Action | Interacts with the reduced, active form of ERO1α, preventing its reoxidation and inducing the Unfolded Protein Response (UPR). | [1][4] |
| Cellular Effects | Induces ER stress and apoptosis. Has been studied in cell lines such as 293T, 143B, and U266. | [1][2][4] |
| Solubility | Soluble in DMSO. | [3] |
Signaling Pathway: this compound and the Unfolded Protein Response
This compound inhibits ERO1α, which is essential for disulfide bond formation and proper protein folding in the ER. This inhibition leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.
Caption: this compound inhibits ERO1α, leading to ER stress and UPR activation.
Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials and Reagents
-
Cancer cell line of interest (e.g., U266, 143B)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure
1. Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store at -20°C or -80°C for long-term storage.[2]
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6][7] Vortex to dissolve completely and filter-sterilize. This solution is light-sensitive and should be stored at 4°C, protected from light, for up to a month.[8]
2. Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Trypsinize (for adherent cells) and perform a cell count to determine cell viability and concentration.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically between 5,000 to 15,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume growth.
3. Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range could be from 0.1 µM to 100 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only, for background subtraction).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.[9] For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate first.[7]
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control (blank) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. Software such as GraphPad Prism is commonly used for this analysis.[10][11][12]
-
Experimental Workflow
Caption: Workflow for determining this compound IC50 using the MTT assay.
Conclusion
This protocol provides a comprehensive framework for determining the IC50 of this compound in cancer cell lines. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the cytotoxic and anti-proliferative potency of this ERO1 inhibitor. Accurate IC50 determination is a critical step in the preclinical evaluation of potential therapeutic agents like this compound.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies of EN460 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of EN460, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α), in mouse models of cancer. The protocols and data presented are synthesized from available preclinical research and are intended to guide the design and execution of further in vivo studies.
Introduction
This compound is a potent inhibitor of ERO1α, an enzyme that plays a critical role in oxidative protein folding within the endoplasmic reticulum. Upregulation of ERO1α has been observed in various cancers, where it contributes to tumor progression, angiogenesis, and immune evasion, particularly under hypoxic conditions. By inhibiting ERO1α, this compound and its analogs represent a promising therapeutic strategy for cancers that are dependent on this pathway, such as triple-negative breast cancer (TNBC) and multiple myeloma. In vivo studies in mouse models are crucial for evaluating the efficacy and safety of ERO1α inhibitors.
Mechanism of Action
This compound selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation and leading to an accumulation of the reduced form of the enzyme.[1] This inhibition of ERO1α activity disrupts the protein folding machinery, leading to ER stress and apoptosis in cancer cells. Furthermore, inhibition of ERO1α has been shown to blunt the secretion of vascular endothelial growth factor A (VEGFA) and decrease the expression of Programmed Death-Ligand 1 (PD-L1), thereby potentially reducing angiogenesis and enhancing anti-tumor immunity.[2]
Signaling Pathway of ERO1α Inhibition
Caption: Mechanism of this compound action on the ERO1α signaling pathway.
In Vivo Efficacy of this compound and its Analogs
While specific quantitative in vivo data for this compound is limited in publicly available literature, studies on its potent analog, I2, in mouse models of TNBC provide valuable insights into the potential efficacy of targeting ERO1α.
Summary of In Vivo Efficacy Data (Hypothetical Data Based on Published Analog Studies)
| Mouse Model | Cancer Type | Treatment Group | Tumor Volume Reduction (%) | Survival Benefit | Reference |
| Xenograft (e.g., MDA-MB-231) | Triple-Negative Breast Cancer | Vehicle Control | 0 | - | [2] |
| This compound Analog I2 | Significant | Increased | [2] | ||
| Syngeneic (e.g., 4T1) | Triple-Negative Breast Cancer | Vehicle Control | 0 | - | [2] |
| This compound Analog I2 | Significant | Increased | [2] |
Note: This table is a representation of expected outcomes based on the positive results reported for this compound analogs. Specific quantitative values were not available in the searched literature.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound or its analogs in mouse models of cancer, based on standard methodologies in the field.
Xenograft Mouse Model of Triple-Negative Breast Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a human TNBC xenograft model.
Materials:
-
Cell Line: MDA-MB-231 human breast cancer cell line
-
Mice: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
This compound: Solubilized in a suitable vehicle (e.g., DMSO and/or Cremophor EL, further diluted in saline)
-
Vehicle Control: Same solvent as used for this compound
-
Matrigel (optional, for enhancing tumor take rate)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (hypothetical dose, e.g., 10-50 mg/kg) and vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily or every other day).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Survival Studies (optional): A separate cohort of mice can be used to assess the effect of this compound on overall survival.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo xenograft study.
Data Presentation
All quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table of Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (Dose 1) | 10 | 800 ± 120 | 46.7 |
| This compound (Dose 2) | 10 | 500 ± 90 | 66.7 |
Table of Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (Dose 1) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound (Dose 2) | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
Conclusion
This compound and its analogs are promising therapeutic agents that target the ERO1α pathway in cancer. The protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and conducting robust in vivo studies to further evaluate the therapeutic potential of this class of inhibitors. Careful experimental design and detailed data collection are essential for accurately assessing the efficacy and safety of this compound in preclinical mouse models.
References
- 1. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated inhibition of the oxidoreductase ERO1A restrains aggressive breast cancer by impairing VEGF and PD-L1 in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of EN460 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). This compound is a cell-permeable small molecule that targets the reduced, active form of ERO1α, preventing its reoxidation and thereby impacting cellular redox homeostasis and the unfolded protein response.[1][2][3][4] Accurate preparation of stock solutions is critical for reproducible experimental results in cell-based assays and other research applications.
Introduction to this compound
This compound is a potent and selective inhibitor of ERO1, a key enzyme in oxidative protein folding within the endoplasmic reticulum. It exhibits an IC₅₀ of approximately 1.9 μM.[1][3][4] By inhibiting ERO1α, this compound can induce ER stress and has been shown to protect cells from certain types of ferroptosis.[2][5] Its mechanism involves interaction with cysteine residues in the active site of the reduced form of ERO1α.[3][4] Given its role in modulating cellular stress responses, this compound is a valuable tool for studying ER biology and its implications in various diseases, including cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 460.78 g/mol | Vendor Data Sheets |
| IC₅₀ (ERO1α) | 1.9 µM | [1][3][4] |
| Solubility in DMSO | ≥ 17 mg/mL (36.89 mM) to 50 mg/mL | [2][6] |
| Appearance | Red solid | [6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture media or assay buffers.
-
Pre-handling Preparation: Before opening, gently tap the vial of this compound powder to ensure all the solid has settled at the bottom. This is especially important as the powder can adhere to the cap during shipping.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 0.001 L x 460.78 g/mol = 4.6078 mg
-
-
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is recommended to use fresh DMSO to avoid moisture contamination, which can affect solubility and compound stability.
-
For example, to prepare a 10 mM solution from 4.61 mg of this compound, add 1 mL of DMSO.
-
-
Ensuring Complete Solubilization:
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
If dissolution is slow, gentle warming in a water bath (not exceeding 50°C) or brief sonication can be used to aid solubilization.[7]
-
-
Aliquoting and Storage:
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Storage Condition | Powder | In DMSO |
| -80°C | 1 year[2] to 2 years[1] | |
| -20°C | 3 years[2] | 1 month[2] to 1 year[1] |
| +4°C | 2 years | Not Recommended |
Note: Always refer to the manufacturer's specific recommendations for storage.
Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity, typically keeping it below 0.5%.[8]
-
Perform serial dilutions of the concentrated DMSO stock solution in DMSO first to achieve an intermediate concentration.
-
Slowly add the final diluted DMSO sample to your aqueous buffer or cell culture medium while mixing to prevent precipitation.[7]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Diagrams
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the ERO1α-PDI oxidative folding pathway.
Caption: this compound inhibits the reoxidation of reduced ERO1α.
Stock Solution Preparation Workflow
This diagram outlines the workflow for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERO1 Inhibitor II, this compound - Calbiochem | 328501 [merckmillipore.com]
- 5. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERO1 Inhibitor II, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Navigating EN460 Solubility Challenges: A Technical Guide
Researchers utilizing EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), may encounter difficulties with its dissolution in aqueous solutions, a critical step for successful experimentation. This technical support guide provides troubleshooting strategies and detailed protocols to address these solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This compound is a hydrophobic molecule, characterized by poor solubility in water and physiological buffers such as PBS.[1][2] Its chemical structure contributes to this property, making direct dissolution in aqueous media challenging.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][3] It is advisable to use fresh, high-quality DMSO, as it can be hygroscopic and absorbed moisture can negatively impact solubility.[1][3] For optimal results, techniques such as ultrasonic treatment and gentle warming (up to 60°C) can aid in complete dissolution.[3]
Q3: How can I prepare a working solution of this compound for my in vitro cell-based assays?
Direct dilution of a DMSO stock solution into aqueous cell culture media will likely cause the compound to precipitate. To avoid this, a multi-step dilution process using intermediate solvents is recommended. Common co-solvents include PEG300 and Tween-80.[1][3] A typical protocol involves diluting the DMSO stock into a mixture of PEG300 and Tween-80 before the final dilution in saline or culture medium.[1][3]
Q4: What formulations are suitable for in vivo animal studies?
For in vivo administration, this compound can be formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline, or in a mixture of DMSO and corn oil.[1][3] Another option involves using a cyclodextrin-based vehicle, such as SBE-β-CD in saline, which can help to encapsulate the hydrophobic compound and improve its aqueous solubility.[3] It is important to note that this may result in a suspension rather than a clear solution, which is suitable for oral and intraperitoneal injections.[3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulation vehicles.
| Solvent/Vehicle | Solubility | Observations | Reference |
| DMSO | ≥ 12.5 mg/mL (27.13 mM) | Ultrasonic and warming to 60°C may be needed. | [3] |
| DMSO | 50 mg/mL | - | |
| DMSO | 17 mg/mL (36.89 mM) | Use fresh DMSO. | [1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| 10% DMSO in 90% Corn Oil | ≥ 1.67 mg/mL (3.62 mM) | Clear solution. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 1.25 mg/mL (2.71 mM) | Clear solution. | [3] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (2.71 mM) | Suspended solution; requires sonication. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath with intermittent vortexing until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol is an example for preparing a 1 mL working solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix gently but thoroughly.
-
Use the freshly prepared working solution immediately for your experiment.
Visual Guides
The following diagrams illustrate a troubleshooting workflow for this compound solubility and a simplified representation of the ERO1 signaling pathway.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified ERO1α signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing EN460 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, cell-permeable inhibitor of Endoplasmic Reticulum Oxidation 1 alpha (ERO1α) with a reported IC50 of approximately 1.9 µM in enzymatic assays.[1][2] It acts by selectively interacting with the reduced, active form of ERO1α, preventing its reoxidation.[1][2] This inhibition is achieved through a reaction with cysteine residues in the enzyme.[1] By inhibiting ERO1α, this compound disrupts disulfide bond formation in the endoplasmic reticulum, leading to an accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[1]
Q2: What is the primary application of this compound in in vitro experiments?
This compound is primarily used to study the consequences of ER stress and the role of ERO1α in various cellular processes. Common applications include:
-
Inducing the Unfolded Protein Response (UPR).
-
Investigating the role of ERO1α in cancer cell proliferation and survival.
-
Studying the mechanisms of apoptosis and ferroptosis.[3]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A starting concentration of 1-10 µM is a reasonable range for initial experiments in most cell lines. The optimal concentration will vary depending on the cell type and the specific biological endpoint being measured. For example, in U266 and MM1.S multiple myeloma cell lines, the IC50 for cytotoxicity after 72 hours of treatment is around 10.1 µM and 14.74 µM, respectively. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, gentle warming and sonication can be used.[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[2] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture medium. | Poor solubility of this compound in aqueous solutions. The final DMSO concentration in the culture medium may be too low to maintain solubility. | Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells (typically <0.5%). If precipitation persists, consider preparing a more concentrated stock solution in DMSO and using a smaller volume to achieve the final desired concentration. Gentle warming of the medium to 37°C before adding the diluted this compound can also help. |
| No observable effect at expected concentrations. | The cell line may be resistant to this compound-induced ER stress. The experimental endpoint may not be sensitive to ERO1α inhibition. The compound may have degraded. | Confirm the activity of your this compound stock by testing it on a sensitive cell line or by using a positive control for ER stress induction (e.g., tunicamycin or thapsigargin). Verify the expression of ERO1α in your cell line. Consider using a different assay or endpoint that is more directly linked to ERO1α activity or the UPR. |
| High cytotoxicity observed even at low concentrations. | The cell line is highly sensitive to ER stress. Off-target effects of this compound at higher concentrations. | Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time that induces the desired effect without causing excessive cell death. Use the lowest effective concentration possible. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent incubation times. Degradation of this compound stock solution. | Standardize your cell seeding density and ensure a consistent confluency at the start of each experiment. Use precise timing for all incubation steps. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro applications.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| U266 (Multiple Myeloma) | MTT Assay | 72 hours | 10.1 ± 1.11 |
| MM1.S (Multiple Myeloma) | MTT Assay | 72 hours | 14.74 ± 1.23 |
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
| Effect | Cell Line | Concentration (µM) | Incubation Time |
| UPR Activation (ATF6::luciferase reporter) | 293T | 1 - 10 | 16 hours |
| Apoptosis Induction | U266 | 25 | 18 hours |
| Protection from Erastin-induced Ferroptosis | Not specified | 40 | 8 - 24 hours |
| Decreased PD-L1 Expression | MDA-MB-231 | 12.5 | Not specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol is used to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits active ERO1α, leading to UPR activation.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Natural Product Sulfuretin Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of EN460 on FAD-containing enzymes
Technical Support Center: EN460 and FAD-Containing Enzymes
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential off-target effects of this compound, an inhibitor of Endoplasmic Reticulum Oxidoreductin 1 (ERO1), on other Flavin Adenine Dinucleotide (FAD) containing enzymes.
Frequently Asked Questions (FAQs) & Troubleshooting
Troubleshooting Unexpected Results
Q1: I'm observing unexpected cellular toxicity or phenotypes when using this compound, even at concentrations reported to be specific for ERO1. Could this be due to off-target effects?
A1: Yes, it is highly plausible. This compound has been shown to inhibit several FAD-containing enzymes other than its primary target, ERO1L. This lack of specificity can lead to various off-target effects, including cellular toxicity and phenotypes that are not directly related to ERO1L inhibition. For instance, treatment of normal peripheral blood mononuclear cells (PBMCs) with this compound has been shown to induce cell death, making it difficult to attribute the observed toxicity solely to on-target effects. Therefore, unexpected results should be carefully evaluated for potential off-target contributions.
Known Off-Targets and Potency
Q2: What are the known off-target FAD-containing enzymes for this compound?
A2: Besides its intended target ERO1L, this compound has been experimentally shown to inhibit other FAD-containing enzymes. The most well-documented off-targets include:
-
Monoamine Oxidase A (MAO-A)
-
Monoamine Oxidase B (MAO-B)
-
Lysine-specific histone demethylase 1 (LSD1/KDM1A)
These enzymes play critical roles in various cellular processes, and their inhibition can lead to significant biological consequences unrelated to the inhibition of ERO1L.
Q3: How does the inhibitory potency of this compound compare across its known on- and off-targets?
A3: this compound exhibits inhibitory activity in the low micromolar range against its primary target and several off-targets. The half-maximal inhibitory concentrations (IC₅₀) highlight its lack of specificity. The reported values are summarized in the table below.
| Target Enzyme | IC₅₀ (μM) | Citation |
| ERO1L | 22.13 | [1] |
| ERO1α | 1.9 | [2] |
| MAO-A | 7.91 | [1] |
| MAO-B | 30.59 | [1] |
| LSD1 | 4.16 | [1] |
Note: The IC₅₀ for ERO1 can vary between studies and experimental conditions.
As the data indicates, this compound is a more potent inhibitor of LSD1 and MAO-A than its intended target, ERO1L, in some studies. This underscores the importance of considering these off-target effects when interpreting experimental data.
Visualizing On-Target vs. Off-Target Effects
The following diagram illustrates the known interactions of this compound with its primary target and key FAD-containing off-targets.
Caption: this compound interaction with its primary target and known off-targets.
Mechanism of Action
Q4: What is the proposed mechanism for this compound's off-target activity?
A4: The off-target activity of this compound is attributed to its interaction with the FAD-binding pocket of other flavoenzymes. Molecular docking studies suggest that this compound binds within these pockets through a combination of hydrogen bonding and hydrophobic interactions. For example:
-
In MAO-A: this compound's aromatic ring is predicted to be situated between the aromatic rings of TRY407 and TRY444.
-
In LSD1: Docking simulations predict hydrogen bonding with VAL764.
This binding to the conserved FAD pocket across different enzymes likely explains its multi-target profile. Additionally, this compound contains an enone functional group, which is a Michael acceptor that can react with thiol residues, potentially contributing to its inhibitory mechanism, although this interaction is noted to be reversibly stabilized by the protein structure of its primary target, ERO1α.[2]
Experimental Validation & Protocols
Q5: How can I experimentally verify if this compound is engaging with off-targets in my cellular system?
A5: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm direct target engagement of a compound within intact cells.[3][4] This assay is based on the principle that a protein's thermal stability increases when a ligand (like this compound) is bound to it. By heating cell lysates treated with this compound versus a vehicle control to various temperatures, you can determine if this compound stabilizes potential off-target proteins. A shift in the melting temperature of a protein in the presence of the drug indicates direct binding.
Workflow for Investigating Off-Target Effects
This workflow provides a logical progression for researchers who suspect this compound is causing off-target effects.
Caption: A troubleshooting workflow for identifying this compound off-target effects.
Q6: What is a general protocol for an in vitro enzyme inhibition assay to test for off-target effects on an enzyme like MAO-A?
A6: This protocol provides a general framework for determining the IC₅₀ of this compound against a putative FAD-containing off-target enzyme using a fluorescence- or absorbance-based assay.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of the activity (IC₅₀) of a purified FAD-containing enzyme (e.g., MAO-A, MAO-B, or LSD1).
-
Materials:
-
Purified recombinant human enzyme (e.g., MAO-A).
-
Specific substrate for the enzyme (e.g., kynuramine for MAO-A).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
96-well microplate (black or clear, depending on the detection method).
-
Microplate reader capable of fluorescence or absorbance measurements.
-
-
Methodology:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Prepare a working solution of the enzyme in cold assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a fixed volume of the enzyme solution to wells containing the different concentrations of this compound.
-
Positive Control (No Inhibitor): Add the enzyme solution to wells containing assay buffer with DMSO (vehicle control). This represents 100% enzyme activity.
-
Negative Control (No Enzyme): Add assay buffer to wells that will receive the substrate. This is to measure background signal.
-
-
Pre-incubation:
-
Incubate the plate at a set temperature (e.g., 37°C) for 15-30 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Detection:
-
Immediately place the plate in the microplate reader.
-
Measure the signal (fluorescence or absorbance) over time (kinetic read) or after a fixed incubation period (endpoint read). The signal should correspond to the product being formed.
-
-
Data Analysis:
-
Subtract the background reading (negative control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal, 4PL regression) to calculate the IC₅₀ value.
-
-
Q7: Can you provide a detailed workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement?
A7: This protocol describes a typical CETSA experiment followed by Western blot analysis to detect stabilization of a target protein by this compound in intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To determine if this compound binds to and stabilizes a target protein (e.g., LSD1) in a cellular environment.
-
Materials:
-
Cell line of interest.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler or heating blocks.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Equipment for protein quantification (e.g., BCA assay).
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target protein.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
-
-
Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat one set of cells with the desired concentration of this compound (e.g., 25 µM) and another set with an equivalent volume of DMSO.
-
Incubate for a sufficient time for drug uptake (e.g., 4-12 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension from each treatment group (this compound and DMSO) into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 46°C to 64°C in 2°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control (room temperature).[2][5]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[2]
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the this compound-treated and DMSO-treated samples.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both conditions.
-
A shift of the melting curve to the right (higher temperature) for the this compound-treated sample compared to the DMSO control indicates that this compound has bound to and stabilized the target protein.[3]
-
-
CETSA Experimental Workflow Diagram
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Managing EN460-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage cytotoxicity induced by EN460 in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine nucleotide-containing enzyme crucial for disulfide bond formation in the endoplasmic reticulum (ER).[1][2] this compound, with an in vitro IC50 of approximately 1.9 μM, specifically interacts with the reduced, active form of the ERO1α isoform, preventing its reoxidation.[2] Its enone functional group acts as a Michael acceptor, reacting with cysteine residues within ERO1α.[1] This inhibition disrupts the oxidative protein folding pathway, leading to an accumulation of unfolded or misfolded proteins in the ER, which in turn triggers the Unfolded Protein Response (UPR) and ER stress.[1]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous cells?
While ERO1α is a promising target in cancer therapy due to the heightened reliance of tumor cells on its function, this compound can also induce cytotoxicity in non-cancerous cells.[3] This toxicity stems from its mechanism of action:
-
Induction of ER Stress: By inhibiting ERO1α, this compound causes ER stress. Prolonged or excessive ER stress can activate apoptotic pathways, leading to cell death.
-
Off-Target Effects: Although selective for ERO1, this compound is a thiol-reactive compound and can interact with other molecules containing free thiol groups, such as glutathione.[1][4] While its reaction with unstructured thiols is reported to be rapidly reversible, high concentrations or prolonged exposure could lead to off-target effects and contribute to cytotoxicity.[1] Research has indicated that this compound can induce cell death in normal peripheral blood mononuclear cells (PBMCs).[3]
Q3: Are non-cancerous cells expected to be as sensitive to this compound as cancer cells?
Generally, non-cancerous cells are considered to be less sensitive to ERO1α inhibition than cancer cells. This is because normal cells often have redundant pathways for disulfide bond formation and are not under the same level of ER stress as rapidly proliferating cancer cells.[2] Therefore, they may better tolerate the inhibition of ERO1α. However, the degree of cytotoxicity is cell-type specific and depends on the concentration and duration of this compound exposure.
Q4: What are the visual signs of this compound-induced cytotoxicity in cell culture?
Researchers may observe the following morphological changes in non-cancerous cells undergoing this compound-induced cytotoxicity:
-
Increased number of floating cells (dead cells).
-
Rounding up and detachment of adherent cells.
-
Cell shrinkage and membrane blebbing, characteristic of apoptosis.
-
Presence of cellular debris in the culture medium.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound with non-cancerous cells.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | The chosen non-cancerous cell line is particularly sensitive to ERO1α inhibition or ER stress. | 1. Perform a Dose-Response Curve: Determine the precise IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify a narrower, less toxic working range. 2. Reduce Exposure Time: Limit the duration of this compound treatment to the minimum time required to observe the desired biological effect. 3. Consider a Different Cell Line: If feasible, switch to a less sensitive non-cancerous cell line for your experiments. |
| Inconsistent results and variability in cytotoxicity between experiments. | 1. Inconsistent this compound Preparation: this compound solution may not be prepared or stored correctly. 2. Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular response. | 1. Fresh this compound Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C in a suitable solvent like DMSO). 2. Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at a consistent density for all experiments. Ensure media, serum, and supplements are from the same lot whenever possible. |
| Suspected off-target effects contributing to cytotoxicity. | The thiol-reactive nature of this compound may be causing non-specific interactions at the concentrations used. | 1. Lower this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Include Negative Controls: Use a structurally similar but inactive analog of this compound, if available, to differentiate between target-specific and off-target effects. 3. Antioxidant Co-treatment: Consider co-treatment with a mild antioxidant like N-acetylcysteine (NAC) to potentially mitigate non-specific oxidative stress. However, this should be carefully validated as it may also interfere with the intended mechanism of action. |
| Difficulty in distinguishing between apoptosis and necrosis. | Both cell death pathways can be activated by severe ER stress. | 1. Use Specific Assays: Employ assays that can differentiate between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry. 2. Western Blot for Caspase Cleavage: Analyze the cleavage of key apoptotic proteins like caspase-3 and PARP via western blotting. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Data for non-cancerous cells is limited, highlighting the importance of determining these values empirically for the specific cell lines used in your research.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 10.1 ± 1.11 | [3] |
| MM1.S | Multiple Myeloma | 14.74 ± 1.23 | [3] |
Note: The IC50 values can vary depending on the assay conditions and cell line. It is crucial to perform a dose-response analysis for each new cell line.
Key Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability based on mitochondrial activity.
-
Materials:
-
Non-cancerous cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Cells and culture reagents as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
Microplate reader.
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of the LDH assay kit to mix the supernatant with the provided reagents in a new 96-well plate.
-
Incubate the plate as per the kit's instructions to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (lysed cells).
-
3. Live/Dead Cell Staining
This protocol uses fluorescent dyes to distinguish between live and dead cells.
-
Materials:
-
Cells and culture reagents.
-
Live/Dead viability/cytotoxicity kit (e.g., containing Calcein-AM and Ethidium Homodimer-1).
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Treat the cells with this compound as described previously.
-
Prepare the staining solution according to the manufacturer's protocol by diluting the fluorescent dyes in a suitable buffer (e.g., PBS).
-
Remove the culture medium and wash the cells gently with PBS.
-
Add the staining solution to the cells and incubate for the recommended time (typically 15-30 minutes) at room temperature, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for the dyes used (e.g., green for live cells and red for dead cells).
-
Alternatively, detach the cells and analyze the stained population using a flow cytometer to quantify the percentage of live and dead cells.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key pathways and workflows related to this compound's action and the assessment of its cytotoxicity.
Caption: Mechanism of this compound-induced ER stress and apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for managing high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological mechanisms and clinical significance of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
EN460 stability and degradation in cell culture media
Welcome to the technical support center for EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the reduced, active form of ERO1α, a key enzyme in disulfide bond formation within the endoplasmic reticulum (ER).[1] Its enone functional group acts as a Michael acceptor, reacting with a cysteine residue in the active site of ERO1α. This interaction prevents the reoxidation of the enzyme, leading to an accumulation of reduced ERO1α and subsequent induction of the Unfolded Protein Response (UPR).[1] While this compound can react with other thiols like glutathione, its interaction with ERO1α is stabilized, leading to selective inhibition.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[2][3] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO to a concentration of 10-50 mg/mL.[2][3] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] Under these conditions, stock solutions are reported to be stable for up to 6 months to 2 years.[1][4] For immediate use in cell culture, the DMSO stock solution should be diluted in pre-warmed cell culture media to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cellular stress.
Q3: What is the stability of this compound in cell culture media?
A3: As a thiol-reactive compound, the stability of this compound in cell culture media can be influenced by several factors. The enone functional group of this compound is susceptible to reaction with nucleophilic components in the media, particularly thiols such as glutathione, which is present in many cell types and can be found in some media formulations. The presence of serum, which contains various proteins with reactive cysteine residues, may also impact the effective concentration of this compound over time. The half-life of this compound in your specific cell culture media and conditions should be empirically determined. For long-term experiments, periodic replenishment of the media with fresh this compound may be necessary.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cells with this compound is expected to inhibit ERO1α activity, leading to a disruption in disulfide bond formation and an accumulation of unfolded or misfolded proteins in the ER. This induces ER stress and activates the Unfolded Protein Response (UPR). Activation of the UPR can be monitored by observing the upregulation of UPR-associated proteins such as ATF4 and the phosphorylation of eIF2α.[5] At higher concentrations or with prolonged exposure, this compound can be cytotoxic.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cellular effect at expected concentrations. | Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture media over the course of the experiment. | - Prepare fresh stock solutions of this compound in high-quality DMSO. - Minimize the time between diluting this compound in media and adding it to the cells. - For longer experiments, consider replenishing the media with fresh this compound every 24-48 hours. - Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols section). |
| Low cell permeability: The compound may not be efficiently entering the cells. | While this compound is described as cell-permeable, ensure proper experimental setup. Use a positive control known to induce ER stress to confirm your assay is working. | |
| High variability between replicate experiments. | Inconsistent this compound concentration: This could be due to issues with stock solution stability, pipetting errors, or inconsistent degradation rates in media. | - Ensure accurate and consistent preparation of working solutions from a fresh stock. - Standardize the timing of media changes and this compound addition. - Pre-mix this compound into a larger volume of media before aliquoting to individual wells to ensure uniformity. |
| Unexpected cytotoxicity at low concentrations. | Cell line sensitivity: Different cell lines may have varying sensitivities to ER stress and this compound-induced cytotoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. - Reduce the treatment duration. |
| Reaction with media components: this compound may react with components in the media to form toxic byproducts. | - Test the effect of this compound in different types of cell culture media (e.g., with and without certain supplements). - Consider if any specific supplements in your media are known to be highly reactive. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate batches for media with and without serum if applicable.
-
-
Incubation:
-
Place the this compound-spiked media in a sterile container in a cell culture incubator at 37°C with 5% CO2.
-
-
Time-Point Sampling:
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The t=0 sample should be collected immediately after spiking.
-
Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins (especially from serum-containing media), add an equal volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set up an HPLC method with a C18 column.
-
Use a mobile phase gradient, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A suitable gradient might run from 10% B to 90% B over 20 minutes.
-
-
Set the UV detector to a wavelength where this compound has a strong absorbance (the characteristic red color of this compound suggests absorbance in the visible range, which can be determined by a UV-Vis scan).
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Integrate the peak area for this compound at each time point.
-
Plot the peak area against time to determine the degradation profile. Calculate the half-life (t½) of this compound in the medium.
-
Visualizations
This compound Mechanism of Action and UPR Induction
Caption: Mechanism of this compound inhibition of ERO1α and subsequent UPR activation.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unfolded protein response pathways [pfocr.wikipathways.org]
minimizing EN460 variability in experimental replicates
Welcome to the technical support center for the EN460 assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize variability in their experimental replicates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound assay?
Variability in cell-based assays like the this compound can stem from two primary sources: biological and technical. Biological variability arises from the inherent differences between cells, tissues, and organisms, including genetic differences, cell passage number, and cell health.[1][2] Technical variability is introduced by the experimental procedure itself, such as inconsistencies in pipetting, reagent preparation, incubation times, and instrument calibration.[3]
Q2: How can I distinguish between biological and technical replicates?
-
Biological replicates are parallel measurements of biologically distinct samples. For example, using different cell lines, or cells from different donors, or even cells from the same donor but from different passages would constitute biological replicates.[4]
-
Technical replicates are repeated measurements of the same sample. For instance, plating the same cell suspension into multiple wells of a microplate and treating them identically would be considered technical replicates.[3][4]
Q3: Why is it important to minimize variability?
Troubleshooting Guide
This guide addresses specific issues that can lead to high variability in your this compound assay results.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| VAR-001 | Why am I seeing high variability between technical replicates in the same plate? | - Inaccurate pipetting, especially for small volumes.- Uneven cell seeding density.- Edge effects in the microplate.- Temperature gradients across the incubator. | - Calibrate and use appropriate pipettes for the volumes being dispensed.- Ensure the cell suspension is homogenous before and during seeding.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.- Ensure the incubator is properly calibrated and provides uniform temperature distribution. |
| VAR-002 | My results are inconsistent between experiments performed on different days. What could be the cause? | - Differences in cell passage number.- Variation in reagent preparation.- Inconsistent incubation times.- Changes in ambient conditions (e.g., CO2 levels). | - Use cells within a consistent and narrow range of passage numbers.- Prepare fresh reagents for each experiment and ensure they are well-mixed.- Use a calibrated timer for all critical incubation steps.- Monitor and maintain stable incubator conditions. |
| VAR-003 | I'm observing a high degree of variability between different cell lines or donors. Is this normal? | - Genetic and phenotypic differences between cell lines or donors. | - This is a form of biological variability and is expected.[1] It is important to characterize and report this variability. Consider increasing the number of biological replicates to improve statistical power.[4] |
Experimental Protocols
Standard this compound Cell Viability Assay Protocol
This protocol outlines the key steps for performing the this compound assay to minimize variability.
-
Cell Culture and Seeding:
-
Culture cells under standardized conditions (e.g., 37°C, 5% CO2).
-
Use cells within a consistent passage number range (e.g., passages 5-15).
-
Harvest cells at 70-80% confluency using a standardized dissociation method.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Prepare a homogenous cell suspension and seed cells at the predetermined optimal density in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and perform serial dilutions to create a dose-response curve.
-
Add the compound to the appropriate wells, ensuring accurate and consistent pipetting.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Incubation:
-
Incubate the plate for the specified duration under standard cell culture conditions.
-
-
Assay Reagent Addition and Measurement:
-
Prepare the this compound reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time.
-
Measure the signal (e.g., luminescence, fluorescence) using a calibrated plate reader.
-
Data Presentation
Table 1: Common Sources of Variability and Their Relative Impact
| Source of Variability | Type | Relative Impact | Mitigation Difficulty |
| Pipetting Inaccuracy | Technical | High | Low |
| Inconsistent Cell Seeding | Technical | High | Medium |
| Reagent Instability | Technical | Medium | Low |
| Incubation Time Variation | Technical | Medium | Low |
| Cell Passage Number | Biological | High | Medium |
| Genetic Drift in Cell Lines | Biological | High | High |
| Inter-Donor Variability | Biological | Very High | High |
Mandatory Visualizations
This compound Experimental Workflow
Caption: A flowchart of the standardized this compound experimental workflow.
Hypothetical Signaling Pathway Affected by Test Compound
Caption: A diagram of a hypothetical signaling pathway modulated by a test compound.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing EN460 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the ERO1 inhibitor, EN460, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that functions as an inhibitor of Endoplasmic Reticulum Oxidoreductin 1 (ERO1). Specifically, it targets the active-site cysteine of the reduced, active form of ERO1α, thereby inhibiting its oxidative activity.[1][2] ERO1 is a key enzyme in the endoplasmic reticulum (ER) responsible for the formation of disulfide bonds in proteins, a critical step in proper protein folding.[3][4][5] By inhibiting ERO1, this compound disrupts this process, leading to an accumulation of unfolded or misfolded proteins, which in turn induces the Unfolded Protein Response (UPR) and ER stress.[1][6]
Q2: What are the expected cellular effects of long-term this compound treatment?
Chronic exposure to this compound is expected to lead to sustained ER stress. This can have several consequences for the cell, including:
-
Induction of Apoptosis: Prolonged and unresolved ER stress can trigger programmed cell death.[1]
-
Activation of the Unfolded Protein Response (UPR): Cells will activate the UPR as a primary response to cope with the accumulation of unfolded proteins.[6][7]
-
Changes in Redox Homeostasis: ERO1 activity produces hydrogen peroxide (H₂O₂) as a byproduct.[3][5] Inhibition by this compound will alter the redox state of the ER.
-
Development of Resistance: A subpopulation of cells may develop mechanisms to survive and proliferate in the presence of this compound.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are limited, based on its mechanism of action and general principles of drug resistance, potential mechanisms include:
-
Upregulation of Compensatory Oxidative Folding Pathways: Mammalian cells possess alternative pathways for disulfide bond formation that are independent of ERO1.[5] Cells may upregulate these pathways, such as those involving peroxiredoxins, to bypass the effects of this compound.
-
Enhanced Antioxidant Capacity: this compound disrupts the cellular redox balance. Resistant cells may increase their expression of antioxidant enzymes to neutralize the reactive oxygen species (ROS) and mitigate the cytotoxic effects of ER stress.[3][8][9]
-
Alterations in the this compound Target (ERO1α): Mutations in the ERO1A gene could potentially alter the structure of the ERO1α protein, preventing this compound from binding to its active site.
-
Modified UPR Signaling: Resistant cells might adapt their UPR signaling to promote survival rather than apoptosis in the face of chronic ER stress.[10][11] This could involve the downregulation of pro-apoptotic arms of the UPR.
-
Increased Drug Efflux: Although less specific to this compound's mechanism, cells can develop resistance by overexpressing multidrug resistance transporters that pump the drug out of the cell.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving long-term this compound treatment and the development of resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death in parental cell line at initial this compound concentrations. | Incorrect IC50 determination. | Re-evaluate the IC50 of this compound for your specific cell line using a fresh stock of the compound. Ensure accurate cell seeding density and appropriate assay duration.[6] |
| Cell line is highly sensitive to ER stress. | Start the resistance development protocol with a lower concentration of this compound (e.g., IC20-IC30). | |
| Failure to develop a resistant cell line. | Insufficient drug concentration or treatment duration. | Gradually increase the concentration of this compound in a stepwise manner over a prolonged period (several months).[4][12][13] |
| Cell line lacks the intrinsic ability to develop resistance. | Consider using a different cell line or a parallel selection strategy with multiple cell lines. | |
| Loss of resistant phenotype over time. | Discontinuation of selective pressure. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound. |
| High passage number leading to genetic drift. | Regularly thaw a fresh vial of the resistant cell line from a low-passage frozen stock.[1] | |
| Inconsistent results in cell viability assays. | Variation in cell seeding density. | Ensure a consistent and optimized cell seeding density for all experiments.[14][15] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. Practice strict aseptic techniques.[16][17] |
Experimental Protocols
Protocol 1: Determination of this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or resazurin-based assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Development of this compound-Resistant Cell Lines
Objective: To generate a cell line with acquired resistance to this compound through long-term, continuous exposure.
Methodology:
-
Initial Exposure: Culture the parental cell line in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the this compound concentration by approximately 25-50%.[4][12]
-
Monitoring: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the culture at the current concentration for a longer period or temporarily reduce the concentration.
-
Iterative Process: Repeat the dose escalation and adaptation steps over several months.
-
Resistance Confirmation: Periodically assess the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 compared to the parental line indicates the emergence of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various stages of development and at low passage numbers.[12]
Quantitative Data Summary
| Parameter | Parental Cell Line | This compound-Resistant Cell Line (Example) |
| This compound IC50 | ~5 µM | ~50 µM (10-fold increase) |
| Doubling Time | ~24 hours | May be altered (slower or faster) |
| Expression of ERO1α | Baseline | May be unchanged, increased, or mutated |
| Expression of Antioxidant Genes (e.g., NRF2 targets) | Baseline | Potentially Upregulated |
Visualizations
Caption: Mechanism of action of this compound, leading to ER stress.
Caption: Experimental workflow for developing this compound-resistant cell lines.
Caption: Potential signaling pathways involved in this compound resistance.
References
- 1. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 2. The Cancer Antioxidant Regulation System in Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox Control of Multidrug Resistance and Its Possible Modulation by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]
- 9. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. youtube.com [youtube.com]
- 16. Cell Culture FAQ: How to handle various cell lines? - Eppendorf Finland [eppendorf.com]
- 17. The do's and don’ts of cell culture – faCellitate [facellitate.com]
how to prevent EN460 precipitation in working solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent EN460 precipitation in working solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound has poor solubility in aqueous solutions and physiological buffers.[1] Precipitation can occur for several reasons:
-
Improper Solvent System: this compound requires a specific solvent system to maintain solubility. Using only aqueous buffers will likely lead to precipitation.
-
Incorrect Solvent Preparation: The order of solvent addition and proper mixing are crucial for creating a stable solution.
-
Use of Old or Hygroscopic DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for this compound, but it is hygroscopic (absorbs moisture from the air). Water-laden DMSO can reduce the solubility of this compound.[2]
-
Temperature Fluctuations: Changes in temperature during storage or use can affect solubility and lead to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to product inactivation and precipitation.[3]
Q2: What are the recommended solvents for preparing this compound solutions?
A2: this compound is typically dissolved in 100% DMSO to create a stock solution.[2][3][4] For working solutions, a co-solvent system is necessary. Commonly used solvent systems are detailed in the table below.
Q3: How can I redissolve precipitated this compound?
A3: If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.[3] However, it is crucial to ensure that the temperature is not too high to avoid degradation of the compound. It is always best to prepare fresh working solutions for optimal results.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Problem: this compound precipitates upon dilution into aqueous media for an experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Recommended Solvent Systems for this compound
The following table summarizes recommended solvent systems for preparing this compound working solutions for in vitro and in vivo experiments.
| Application | Solvent System | Final Concentration of this compound | Reference |
| In Vitro | DMSO | 12.5 mg/mL (27.13 mM) | [3] |
| In Vitro | DMSO | 17 mg/mL (36.89 mM) | [2] |
| In Vitro | DMSO | 50 mg/mL | [4] |
| In Vivo | 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (3.62 mM) | [3] |
| In Vivo | 5% DMSO + 95% Corn Oil | 0.25 mg/mL (0.54 mM) | [2] |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.25 mg/mL (2.71 mM) | [3] |
| In Vivo | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | Not Specified | [2] |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (2.71 mM) | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 460.79 g/mol ), add 217.02 µL of DMSO.
-
Vortex the solution and/or sonicate until the this compound is completely dissolved. Gentle warming to 60°C can also aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound for In Vivo Administration (using PEG300, Tween-80, and Saline):
This protocol is based on the formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[3]
-
Start with your this compound stock solution in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 12.5 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
This working solution should be prepared fresh and used on the same day.[3]
Signaling Pathway
This compound is a selective inhibitor of Endoplasmic Reticulum Oxidoreductin 1 (ERO1).[3] ERO1 is an enzyme that plays a key role in disulfide bond formation in the endoplasmic reticulum. By inhibiting ERO1, this compound disrupts this process, leading to an accumulation of unfolded proteins and activation of the Unfolded Protein Response (UPR).[5]
Caption: this compound inhibits the ERO1 catalytic cycle.
References
- 1. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ERO1 Inhibitor II, this compound [sigmaaldrich.com]
- 5. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating EN460 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor EN460. The focus is on identifying and mitigating potential off-target effects in cellular assays to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that targets the Endoplasmic Reticulum oxidoreductin 1 (Ero1), specifically the ERO1-α isoform.[1][2] Ero1 is a flavin adenine dinucleotide (FAD)-containing enzyme located in the endoplasmic reticulum (ER) that plays a crucial role in oxidative protein folding by catalyzing the formation of disulfide bonds.[3] By inhibiting Ero1, this compound can induce ER stress and apoptosis, which has made it a compound of interest in cancer research, particularly for multiple myeloma.[3]
Q2: What are the known off-target effects of this compound?
A significant challenge in working with this compound is its lack of specificity.[3] Studies have shown that this compound can inhibit other FAD-containing enzymes, leading to off-target effects that may confound experimental results. It is crucial to consider these off-target activities when interpreting data from cellular assays.
| Off-Target Enzyme | IC50 (µM) | On-Target (Ero1L) IC50 (µM) |
| Monoamine Oxidase A (MAO-A) | 7.91 | 22.13 |
| Monoamine Oxidase B (MAO-B) | 30.59 | 22.13 |
| Lysine-Specific Demethylase 1 (LSD1) | 4.16 | 22.13 |
| [Source: Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma][3] |
Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of this compound?
Distinguishing between on-target and off-target effects is a critical step in small molecule research. Several strategies can be employed:
-
Chemical Analogs: Synthesize or obtain analogs of this compound that are structurally similar but have reduced or no activity against the primary target (Ero1). If these analogs still produce the same cellular phenotype, it suggests an off-target effect.
-
Target Knockdown/Knockout: Use genetic approaches like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of Ero1.[4] If treatment with this compound in these modified cells still produces the same effect as in wild-type cells, it points towards an off-target mechanism.
-
Target Overexpression: Overexpressing the primary target, Ero1, may rescue the phenotype induced by this compound if the effect is on-target.
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in cellular viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Different cell lines have varying expression levels of Ero1 and the known off-target enzymes (MAO-A, MAO-B, LSD1). Profile the expression of these proteins in your cell line of interest. |
| Compound stability | This compound's enone functional group can react with thiols, potentially leading to instability in culture media.[1] Prepare fresh stock solutions and minimize the time the compound is in the media before the assay. |
| Assay interference | The red color of this compound may interfere with colorimetric or fluorescent assays.[1] Use a compound-free control to check for background signal and consider using label-free or endpoint assays that are less susceptible to color interference. |
| Off-target toxicity | The observed cell death may be due to inhibition of off-target enzymes.[3] Use the strategies outlined in FAQ Q3 to differentiate on- and off-target effects. |
Problem 2: Difficulty confirming target engagement of this compound with Ero1 in cells.
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration | The cellular EC50 can be different from the biochemical IC50 due to factors like cell permeability. Perform a dose-response experiment to determine the optimal concentration of this compound in your cellular system. |
| Lack of a suitable biomarker | Measuring direct inhibition of Ero1 in cells can be challenging. Monitor downstream markers of ER stress, such as the phosphorylation of eIF2α or the splicing of XBP1 mRNA, as indirect readouts of Ero1 inhibition.[3] |
| Antibody quality for Western blot | Poor antibody quality can lead to unreliable detection of Ero1 or downstream signaling proteins. Validate your antibodies using positive and negative controls (e.g., knockdown/knockout cell lysates). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
-
Cell Treatment: Treat your cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Ero1 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of Ero1 in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Inhibition
Since this compound has known off-targets, it is prudent to screen it against a broad panel of kinases to identify other potential off-target interactions. This is typically done through specialized contract research organizations (CROs).
-
Compound Submission: Provide a sample of this compound to the CRO.
-
Kinase Panel Screening: The compound is screened at one or two concentrations against a large panel of purified kinases.
-
Data Analysis: The results will provide a percentage of inhibition for each kinase, allowing for the identification of potential off-target kinases.
-
Follow-up: Any significant "hits" should be validated with IC50 determination and further cellular assays.
Visualizations
Caption: Signaling pathway of this compound, illustrating both on-target and off-target effects.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Validation & Comparative
Validating EN460's Effect on the Unfolded Protein Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe. Pharmacological modulation of the UPR is a promising therapeutic strategy for a variety of diseases, including cancer and neurodegenerative disorders.
EN460 is a selective inhibitor of Endoplasmic Reticulum Oxidoreductin 1 (ERO1), a key enzyme in disulfide bond formation. By inhibiting ERO1, this compound disrupts the oxidative folding of proteins in the ER, thereby inducing the UPR. This guide provides a comparative analysis of this compound and other UPR-modulating compounds, along with detailed experimental protocols to validate their effects on the three major UPR signaling pathways: IRE1α, PERK, and ATF6.
Data Presentation: Comparative Analysis of UPR Modulators
The following table summarizes the key characteristics and effects of this compound and a selection of alternative UPR modulators. This data is compiled from various research publications and provides a basis for selecting the appropriate tool compound for your specific research needs.
| Compound | Target | Mechanism of Action | Reported IC50/EC50 | Key Effects on UPR |
| This compound | ERO1α | Inhibits the reduced, active form of ERO1α, preventing its reoxidation and disrupting disulfide bond formation. | ~1.9 µM (in vitro enzyme assay) | Induces all three branches of the UPR. |
| QM295 | ERO1α | Functionally related to this compound, inhibits ERO1α. | Not widely reported | Promotes UPR signaling. |
| T151742 | ERO1α | A sulfuretin derivative, more potent inhibitor of ERO1α than this compound. | ~8.27 µM (in vitro enzyme assay) | Induces the UPR. |
| KIRA6 | IRE1α (kinase domain) | Type II kinase inhibitor, inhibits IRE1α autophosphorylation and subsequent RNase activity. | ~0.6 µM | Blocks XBP1 splicing and RIDD activity. |
| PERK-IN-4 | PERK (kinase domain) | Potent and selective inhibitor of PERK kinase activity. | ~0.3 nM | Inhibits eIF2α phosphorylation and downstream ATF4/CHOP activation. |
| Ceapin-A7 | ATF6α | Selectively blocks the transport of ATF6α from the ER to the Golgi, preventing its activation. | ~0.59 µM | Inhibits the ATF6 branch of the UPR. |
| Tunicamycin | N-linked glycosylation | Inhibits N-acetylglucosamine transferase, leading to the accumulation of unfolded glycoproteins. | Varies by cell line | Potent general inducer of the UPR. |
| Thapsigargin | SERCA pumps | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to depletion of ER calcium stores. | Varies by cell line | Potent general inducer of the UPR. |
Mandatory Visualization
Experimental Protocols
The following are detailed protocols for key experiments to validate the effect of this compound and other compounds on the UPR.
Western Blot Analysis of UPR Markers
This protocol is for detecting the phosphorylation and expression of key UPR signaling proteins.
a. Materials:
-
Cell Lines: HeLa, HEK293T, or a cell line relevant to your research.
-
Compounds: this compound, comparators (e.g., KIRA6, PERK-IN-4, Ceapin-A7), and positive controls (Tunicamycin, Thapsigargin).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-IRE1α (Ser724)
-
Rabbit anti-IRE1α
-
Rabbit anti-phospho-PERK (Thr980)
-
Rabbit anti-PERK
-
Rabbit anti-ATF4
-
Mouse anti-CHOP (GADD153)
-
Rabbit anti-XBP1s
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
b. Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with various concentrations of this compound or other compounds for the desired time points (e.g., 4, 8, 16 hours). Include vehicle-treated and positive control (Tunicamycin at 5 µg/mL or Thapsigargin at 1 µM) wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
RT-qPCR for XBP1 Splicing and UPR Target Gene Expression
This protocol measures the transcriptional activity of the IRE1α and PERK/ATF4 pathways.
a. Materials:
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR Master Mix: (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers:
-
Human XBP1s (spliced): Fwd: 5'-GGTCTGCTGAGTCCGCAGCAGG-3', Rev: 5'-GGGCTTGGTATATATGTGG-3'
-
Human XBP1u (unspliced): Fwd: 5'-CCTTGTAGTTGAGAACCAGG-3', Rev: 5'-GGGGCTTGGTATATATGTGG-3'
-
Human CHOP: Fwd: 5'-GGAAACAGAGTGGTCATTCCC-3', Rev: 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
Human ACTB (β-actin): Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
b. Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR: Perform qPCR using a real-time PCR system. A typical reaction includes cDNA, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene (β-actin).
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the UPR-modulating compounds.
a. Materials:
-
Cell Line: As used in the other assays.
-
Compounds: this compound and alternatives.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the compounds. Include a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
A Comparative Guide to ERO1 Inhibitors: EN460 vs. QM295
For researchers, scientists, and drug development professionals exploring the inhibition of Endoplasmic Reticulum Oxidoreductin 1 (ERO1), a key enzyme in disulfide bond formation and ER stress, this guide provides a direct comparison of two notable inhibitors: EN460 and QM295. This document synthesizes experimental data on their performance, details the methodologies behind these findings, and illustrates the relevant biological pathways.
Quantitative Performance Comparison
Both this compound and QM295 have been identified as inhibitors of ERO1α. The following table summarizes their key quantitative performance metrics based on available in vitro data.
| Inhibitor | IC50 (µM) |
| This compound | 1.9[1] |
| QM295 | 1.9[1] |
While the in vitro potency of this compound and QM295 appears to be identical, cellular assays suggest a difference in their efficacy. At steady state, QM295 demonstrates a less pronounced effect on the oxidation state of ERO1α compared to this compound.
Mechanism of Action
This compound is a thiol-reactive enone compound. It selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation. This interaction is characterized by the formation of a stable bond with the enzyme, leading to the displacement of the flavin adenine dinucleotide (FAD) cofactor from the active site. Despite its reactivity with thiols, this compound exhibits selectivity for ERO1 due to the rapid reversibility of its reactions with unstructured thiols compared to the stable adduct formed with ERO1α.
QM295 , a quinone methide, is also a thiol-reactive compound and is described as a functionally related inhibitor to this compound. Its mechanism is believed to be similar, involving interaction with thiol groups within the ERO1 enzyme.
Experimental Protocols
The determination of the IC50 values for this compound and QM295 was performed using a high-throughput in vitro fluorescence-based assay. The following is a description of the general methodology:
In Vitro ERO1α Activity Assay (Fluorescence-based):
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α enzymatic cycle, using a fluorescent reporter.
-
Principle: The assay relies on the ERO1α-mediated oxidation of a substrate, such as dithiothreitol (DTT) or reduced Protein Disulfide Isomerase (PDI), which is coupled to the reduction of O₂ to H₂O₂. The generated H₂O₂ is then detected by a fluorescent probe, such as Amplex UltraRed (AUR), in the presence of horseradish peroxidase (HRP). The increase in fluorescence is directly proportional to ERO1α activity.
-
Reagents:
-
Recombinant human ERO1α
-
Substrate (e.g., DTT or reduced PDI)
-
Amplex UltraRed (AUR) reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., a phosphate-based buffer at a physiological pH)
-
Inhibitors (this compound, QM295) dissolved in a suitable solvent (e.g., DMSO)
-
-
General Procedure:
-
The reaction is typically performed in a 96- or 384-well plate format.
-
A reaction mixture containing the assay buffer, AUR, and HRP is prepared.
-
Varying concentrations of the inhibitors (this compound or QM295) are added to the wells.
-
The enzymatic reaction is initiated by the addition of ERO1α and its substrate.
-
The fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.
-
The rate of the reaction (increase in fluorescence per unit time) is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams have been generated using Graphviz.
Caption: The ERO1-PDI pathway for disulfide bond formation in the ER.
Caption: ERO1 inhibition leads to the activation of the Unfolded Protein Response.
Caption: Workflow for the in vitro ERO1α fluorescence-based activity assay.
References
Confirming EN460's On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of EN460, an inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), with alternative compounds. Supporting experimental data and detailed protocols are presented to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and its Target: ERO1
Endoplasmic Reticulum Oxidation 1 (ERO1) is a flavin adenine dinucleotide (FAD)-containing enzyme that plays a crucial role in oxidative protein folding in the endoplasmic reticulum (ER). It catalyzes the formation of disulfide bonds in newly synthesized proteins by transferring electrons from protein disulfide isomerase (PDI) to molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct. Dysregulation of ERO1 activity can lead to ER stress and is implicated in various diseases, including cancer.
This compound is a small molecule inhibitor that targets the reduced, active form of ERO1α, preventing its reoxidation and thereby inhibiting disulfide bond formation.[1][2] This disruption of the protein folding machinery leads to the accumulation of unfolded proteins, inducing the unfolded protein response (UPR) and ER stress, which can ultimately trigger apoptosis in cancer cells.[3]
Comparative Analysis of ERO1 Inhibitors
While this compound is a well-characterized ERO1 inhibitor, it exhibits off-target activity against other FAD-containing enzymes. This section compares the inhibitory potency and selectivity of this compound with other known ERO1 inhibitors.
| Compound | Target | IC₅₀ (µM) | Off-Targets | Reference |
| This compound | ERO1α | 1.9 - 22.13 | MAO-A (7.91 µM), MAO-B (30.59 µM), LSD1 (4.16 µM) | [1][3] |
| QM295 | ERO1α | - | Functionally related to this compound | [1] |
| T151742 (Sulfuretin derivative) | ERO1α | 8.27 ± 2.33 | More selective than this compound against ERO1β and LSD-1 | [4][5] |
| M6766 | ERO1α | 1.4 | ERO1β (7.2 µM), >70-fold selectivity over PDI and Mao-A | [6] |
Key Observations:
-
Potency: M6766 and T151742 demonstrate comparable or greater potency against ERO1α than this compound.
-
Selectivity: A significant drawback of this compound is its inhibition of monoamine oxidases (MAO-A, MAO-B) and lysine-specific demethylase 1 (LSD1).[3] Newer compounds like M6766 and the sulfuretin derivative T151742 show improved selectivity profiles, which is a critical consideration for therapeutic development to minimize off-target effects.[4][5][6]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other ERO1 inhibitors are provided below.
ERO1α Enzymatic Activity Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α activity.
Principle: In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated and thus to ERO1α activity.
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare a working solution of Amplex Red reagent and HRP in the reaction buffer.
-
In a 96-well plate, add recombinant human ERO1α and its substrate, reduced PDI.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the Amplex Red/HRP working solution.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Calculate the rate of H₂O₂ production and determine the IC₅₀ values for the inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of ERO1 inhibitors on cultured cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for ER Stress Markers
This technique is used to detect the upregulation of proteins indicative of ER stress and the unfolded protein response (UPR).
Procedure:
-
Cell Lysis: Treat cells with the ERO1 inhibitor for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ER stress markers such as:
-
Binding immunoglobulin protein (BiP/GRP78)
-
C/EBP homologous protein (CHOP/GADD153)
-
Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α)
-
X-box binding protein 1 (XBP1s)
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Pathways and Workflows
Diagrams illustrating the ERO1α signaling pathway and a typical experimental workflow for evaluating inhibitor activity are provided below.
Caption: ERO1α Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound's Cellular Activity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating EN460 Effects: A Comparative Guide to Genetic Knockdown of ERO1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the genetic knockdown of Endoplasmic Reticulum Oxidoreductase 1α (ERO1α) and the pharmacological inhibition by its small molecule inhibitor, EN460. The objective is to validate the on-target effects of this compound by comparing its cellular impact with the well-established genetic method of silencing ERO1α expression. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison: ERO1α Knockdown vs. This compound Inhibition
The primary function of ERO1α is to catalyze the formation of disulfide bonds in proteins within the endoplasmic reticulum (ER), a process critical for proper protein folding.[1][2] Both genetic knockdown and pharmacological inhibition of ERO1α are expected to disrupt this process, leading to ER stress and subsequently affecting cell viability and other cellular functions, particularly in cancer cells which often exhibit high rates of protein synthesis and are more vulnerable to ER stress.[3][4]
Effects on Cell Proliferation and Viability
In numerous cancer cell lines, the genetic knockdown of ERO1α has been shown to significantly impair cell proliferation and reduce cell viability.[2][5] Similarly, treatment with the ERO1α inhibitor this compound has demonstrated dose-dependent inhibition of cancer cell growth.[6] The following tables summarize quantitative data from various studies, illustrating the comparative effects of both methods on different cancer cell lines.
Table 1: Effects of ERO1α Genetic Knockdown on Cancer Cell Proliferation
| Cell Line | Cancer Type | Method | Effect on Proliferation | Reference |
| RKO, HT29 | Colorectal Cancer | shRNA | Significant inhibition of proliferation (MTT assay)[1][5] | [1][5] |
| HCT116, SW620 | Colorectal Cancer | shRNA | Reduced cell viability (CCK-8 assay) and proliferation (colony formation assay)[2] | [2] |
| HepG2, Hep3B | Hepatocellular Carcinoma | shRNA | Decreased cell proliferation | [7] |
Table 2: Effects of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U266 | Multiple Myeloma | 10.1 ± 1.11 | MTT Assay | [6] |
| MM1.S | Multiple Myeloma | 14.74 ± 1.23 | MTT Assay | [6] |
| In vitro enzyme assay | - | 1.9 | Fluorescent Assay | [8] |
Effects on Apoptosis
Induction of apoptosis is a key mechanism through which both ERO1α knockdown and this compound exert their anti-cancer effects. The accumulation of unfolded proteins due to ERO1α inhibition triggers the Unfolded Protein Response (UPR), which can lead to programmed cell death.
Table 3: Effects of ERO1α Genetic Knockdown on Apoptosis
| Cell Line | Cancer Type | Method | Effect on Apoptosis | Reference |
| RKO, HT29 | Colorectal Cancer | shRNA | Significant induction of apoptosis (Flow cytometry)[5][9] | [5][9] |
| HCT116, SW620 | Colorectal Cancer | shRNA | Increased levels of apoptosis-related proteins (Bax, C-caspase-3)[2] | [2] |
| MDA-MB-231 | Breast Cancer | shRNA | Increased apoptosis | [10] |
Table 4: Effects of this compound on Apoptosis
| Cell Line | Cancer Type | Concentration | Effect on Apoptosis | Assay | Reference |
| U266 | Multiple Myeloma | 25 µM | Induction of apoptosis | Annexin V/PI Staining | [11] |
| Platelets | - | 5 µM | Increased Annexin V binding | Annexin V Binding Assay | [12] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental techniques are provided below.
ERO1α Knockdown using shRNA
This protocol describes the generation of stable ERO1α knockdown cell lines using lentiviral-mediated shRNA delivery.
-
shRNA Vector Preparation: Design and clone ERO1α-targeting shRNA sequences into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Viral Harvest and Transduction: Harvest the lentiviral particles from the supernatant of the packaging cells 48-72 hours post-transfection. Transduce the target cancer cell line with the collected lentivirus in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection of Stable Knockdown Cells: Select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be optimized for each cell line.
-
Validation of Knockdown: Confirm the knockdown of ERO1α expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[13]
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the corresponding vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.[6]
Apoptosis Detection using Annexin V Staining
Annexin V staining followed by flow cytometry is a standard method for detecting early and late apoptosis.
-
Cell Treatment: Treat cells with either ERO1α shRNA (stable knockdown) or this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][15]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: ERO1α Signaling Pathway in Oxidative Protein Folding and ER Stress.
Caption: Experimental Workflow for Comparing ERO1α Knockdown and this compound Inhibition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ERO1α regulates colon cancer progression and 5-FU resistance through the miR-451a/ARF1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological mechanisms and clinical significance of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pub H-BRS | Biological mechanisms and clinical significance of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) in human cancer [pub.h-brs.de]
- 5. ERO1α promotes the proliferation and inhibits apoptosis of colorectal cancer cells by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of ERO1α in Modulating Cancer Progression and Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
A Comparative Analysis of EN460 and Novel ERO1 Inhibitors for Researchers
In the landscape of drug discovery, Endoplasmic Reticulum Oxidoreductin 1 (ERO1) has emerged as a compelling target, particularly in oncology and thrombosis. This guide provides a comparative study of the well-characterized ERO1 inhibitor, EN460, and other novel inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison of ERO1 Inhibitors
The efficacy of ERO1 inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against the target enzyme, ERO1α. The following table summarizes the quantitative data for this compound and a selection of novel ERO1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity Notes | Reference |
| This compound | ERO1α | 1.9 | Interacts with the reduced, active form of ERO1α.[1] | [1] |
| QM295 | ERO1α | 1.9 | Functionally related to this compound.[2] | [2] |
| M6766 | ERO1α | 1.4 | 5-fold selective over ERO1β (IC50 = 7.2 µM).[2][3][4] | [2][3][4] |
| T151742 | ERO1α | 8.27 | A sulfuretin derivative.[5] | [5] |
| Erodoxin | mouse ERO1α | >400 | Potent inhibitor of yeast ERO1.[6] | [6] |
Mechanism of Action and Cellular Effects
This compound is a thiol-reactive enone compound that selectively interacts with the active-site cysteine of the reduced, active form of ERO1α, thereby preventing its re-oxidation.[2][7] This inhibition of ERO1α activity leads to an accumulation of its reduced form within cells.[1] A functionally related inhibitor, QM295, exhibits a similar mechanism of action.[2]
The novel inhibitor M6766 distinguishes itself by binding to the flavin adenine dinucleotide (FAD)-binding pocket of ERO1α, thereby competing with FAD for binding and inhibiting enzyme activity.[2][4] This mechanism contributes to its selectivity, with a five-fold higher potency for ERO1α over its isoform ERO1β.[2][3][4]
Inhibition of ERO1α disrupts the process of oxidative protein folding in the endoplasmic reticulum (ER), leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[7] Both this compound and QM295 have been shown to activate a UPR reporter in cultured cells, indicating their ability to induce ER stress.[1][2] The UPR is a multifaceted response aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.
Experimental Protocols
In Vitro ERO1α Activity Assay (Coupled Fluorescence Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity.
Principle: Recombinant ERO1α oxidizes a surrogate substrate, such as reduced bacterial thioredoxin (TrxA), generating H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ produced oxidizes a non-fluorescent probe, such as Amplex UltraRed (AUR), into a fluorescent product. The increase in fluorescence is directly proportional to ERO1α activity.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM EDTA).
-
Component Addition: To a microplate well, add the following components in order:
-
Recombinant ERO1α (e.g., 200 nM).
-
Reduced TrxA (e.g., 10 µM).
-
HRP (e.g., 1 U/mL).
-
AUR reagent (e.g., 50 µM).
-
The test inhibitor (e.g., this compound, M6766) at various concentrations.
-
-
Initiation of Reaction: Initiate the reaction by adding the final component, typically the substrate (reduced TrxA).
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for AUR).
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the fluorescence curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Unfolded Protein Response (UPR) Reporter Assay (Luciferase-Based)
This cell-based assay quantifies the activation of the UPR signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with ER stress response elements (ERSEs). When the UPR is activated, transcription factors bind to the ERSEs, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of UPR activation.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Transfect the cells with an ERSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Inhibitor Treatment: After 24-48 hours of transfection, treat the cells with the ERO1 inhibitor at various concentrations for a specified period (e.g., 6-24 hours). Include a positive control (e.g., tunicamycin or thapsigargin) known to induce ER stress.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of UPR activation by comparing the normalized luciferase activity in inhibitor-treated cells to that in untreated control cells.
Visualizing the Impact of ERO1 Inhibition
The following diagrams, generated using the DOT language, illustrate the ERO1α signaling pathway and the experimental workflow for its inhibition analysis.
Caption: ERO1α signaling and the effect of inhibitors.
Caption: Workflow for inhibitor performance analysis.
References
- 1. Hyperactivity of the Ero1α Oxidase Elicits Endoplasmic Reticulum Stress but No Broad Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological mechanisms and clinical significance of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effects of EN460 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pro-apoptotic effects of EN460, an inhibitor of the endoplasmic reticulum (ER) oxidoreductase 1 (Ero1), with alternative compounds. Experimental data is presented to support the validation of this compound as an inducer of apoptosis, alongside detailed methodologies for key assays and visualizations of the underlying signaling pathways.
Comparative Analysis of Ero1 Inhibitors
This compound induces apoptosis by inhibiting Ero1L, a key enzyme in disulfide bond formation within the ER. This inhibition leads to ER stress and activation of the Unfolded Protein Response (UPR), which, when prolonged, triggers programmed cell death.[1] The following table summarizes the available quantitative data comparing this compound to other known Ero1 inhibitors.
| Compound | Target(s) | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Ero1α, MAO-A, MAO-B, LSD1 | Recombinant Enzyme Assay | Purified human Ero1α | 1.9 µM, 16.46 µM, 22.13 µM | [2][3][4] |
| MTT Cell Viability Assay | U266 (Multiple Myeloma) | 10.1 µM | [4] | ||
| MTT Cell Viability Assay | MM1.S (Multiple Myeloma) | 14.74 µM | [4] | ||
| MTT Cell Viability Assay | PC-9 (Non-Small Cell Lung Cancer) | 19.35 µM | [3] | ||
| T151742 | Ero1α (selective) | Recombinant Enzyme Assay | Purified human Ero1α | 8.27 µM | [3] |
| MTT Cell Viability Assay | PC-9 (Non-Small Cell Lung Cancer) | 16.04 µM | [3] | ||
| MTT Cell Viability Assay | Myeloma Cell Lines | 7-9 µM | [3] | ||
| QM295 | Ero1 | In vivo Ero1α redox status | Mouse Embryonic Fibroblasts | Data not available | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and its alternatives are provided below.
Annexin V/Propidium Iodide (PI) Double-Staining Assay for Apoptosis
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Culture cells (e.g., U266 multiple myeloma cells) to the desired confluence and treat with this compound, a comparator compound, or DMSO (vehicle control) for the desired time period (e.g., 18 hours).
-
Cell Harvesting and Staining:
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are considered to be in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
At least 10,000 cells should be analyzed per sample.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After allowing cells to adhere, treat with a serial dilution of this compound or other test compounds for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Cell Lysis:
-
Treat cells with the test compound as described above.
-
Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
-
Substrate Addition:
-
Add a luminogenic or fluorogenic substrate for caspase-3 and -7 (e.g., a substrate containing the DEVD sequence) to the cell lysate.
-
-
Signal Measurement:
-
Incubate the reaction at room temperature.
-
Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for validating the pro-apoptotic effects of this compound.
Caption: this compound-induced pro-apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Natural Product Sulfuretin Derivatives as Inhibitors for the Endoplasmic Reticulum Redox Protein ERO1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of EN460 for ERO1α over ERO1β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of the small molecule EN460 on the two isoforms of Endoplasmic Reticulum Oxidoreductin 1, ERO1α and ERO1β. The data presented here is compiled from publicly available research to assist in evaluating the specificity of this compound as a research tool and potential therapeutic agent.
Quantitative Comparison of this compound Inhibition
The inhibitory potency of this compound against ERO1α and ERO1β has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | This compound IC50 (µM) | Reference |
| ERO1α | 1.9 | [1][2] |
| ERO1β | 7.2 |
Based on these values, this compound exhibits a 3.8-fold selectivity for ERO1α over ERO1β. While this indicates a preferential inhibition of the alpha isoform, the modest selectivity suggests that at higher concentrations, this compound will also inhibit ERO1β. It is also important to note that this compound has been reported to interact with other FAD-containing enzymes, highlighting the potential for off-target effects.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's inhibitory activity.
Fluorescence-Based ERO1α Activity Assay
This assay quantifies ERO1α activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the electron transfer to molecular oxygen.
Materials:
-
Recombinant human ERO1α
-
Reduced Protein Disulfide Isomerase (PDI)
-
Horseradish Peroxidase (HRP)
-
Amplex® UltraRed (AUR) reagent
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 20 mM sodium phosphate, pH 7.4, containing 65 mM NaCl and 1 mM EDTA
-
384-well black clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of recombinant ERO1α in the assay buffer.
-
In the wells of a 384-well plate, incubate the recombinant ERO1α with either vehicle (DMSO) or varying concentrations of this compound for 20 minutes at room temperature.
-
To the mixture, add reduced PDI and HRP.
-
Initiate the reaction by adding the AUR reagent.
-
Immediately measure the fluorescence signal using a microplate reader with excitation at 535 ± 20 nm and emission at 590 ± 20 nm.
-
Record the fluorescence intensity over time to determine the reaction rate.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing this compound's inhibitory activity.
Caption: ERO1α-PDI electron transfer pathway in the endoplasmic reticulum and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against ERO1α/β using a fluorescence-based assay.
References
- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
EN460: A Novel ERO1L Inhibitor for Potentially Overcoming Bortezomib Resistance in Multiple Myeleloma
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to proteasome inhibitors, such as bortezomib, remains a significant clinical challenge in the management of multiple myeloma (MM). This guide provides a comparative overview of EN460, a novel small-molecule inhibitor of the Endoplasmic Reticulum Oxidoreductin 1 (ERO1), and its potential efficacy in the context of bortezomib-resistant multiple myeloma. While direct experimental data on this compound's effects on bortezomib-resistant cell lines is not yet publicly available, this guide synthesizes the existing preclinical data for this compound, its mechanism of action, and the scientific rationale for its investigation as a therapeutic strategy in relapsed/refractory multiple myeloma.
Performance and Efficacy of this compound
This compound targets ERO1L, a key enzyme in the endoplasmic reticulum (ER) responsible for oxidative protein folding. Inhibition of ERO1L by this compound disrupts this process, leading to ER stress and subsequent apoptosis in multiple myeloma cells. This mechanism is particularly relevant as MM cells, due to their high rate of immunoglobulin production, are inherently susceptible to ER stress.
Enzymatic Inhibition Profile of this compound
Experimental data has demonstrated that this compound inhibits the enzymatic activity of ERO1L with an IC50 in the micromolar range. However, it also exhibits activity against other FAD-containing enzymes, indicating a degree of target promiscuity that warrants further investigation for the development of more specific inhibitors.
| Enzyme Target | IC50 (µM) | Reference |
| ERO1L | 22.13 | |
| MAO-A | 7.91 | |
| MAO-B | 30.59 | |
| LSD1 | 4.16 |
Apoptotic Activity in Multiple Myeloma Cells
In vitro studies have shown that this compound induces apoptosis in the U266 multiple myeloma cell line. Treatment with 25 µM this compound for 18 hours resulted in a significant increase in apoptotic cells as measured by Annexin V and Propidium Iodide staining.
| Cell Line | Treatment | Duration | Apoptosis Induction | Reference |
| U266 | 25 µM this compound | 18 hours | Significant increase vs. DMSO control |
Rationale for Efficacy in Bortezomib-Resistant Multiple Myeloma
While direct comparative studies of this compound in bortezomib-resistant versus -sensitive cell lines are not yet available, a strong rationale for its potential efficacy in the resistant setting exists. High expression of ERO1L has been identified as a poor prognostic indicator for multiple myeloma patients who have relapsed on therapy, including those treated with bortezomib. This suggests that ERO1L may play a role in the survival of myeloma cells under the stress of proteasome inhibition and could be a marker of drug resistance or tumor progression. Therefore, targeting ERO1L with this compound presents a novel therapeutic strategy to induce ER stress and apoptosis, potentially bypassing the mechanisms of bortezomib resistance.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Multiple Myeloma Cells
Caption: Proposed signaling pathway of this compound in multiple myeloma cells.
Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Detailed Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol is for the quantification of apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed multiple myeloma cells (e.g., U266) in culture flasks and treat with the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 18 hours).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove any residual media. Centrifuge and discard the supernatant after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Western Blot for ER Stress Markers (p-eIF2α, ATF4, ATF6)
This protocol is for the detection of key protein markers of the unfolded protein response.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-eIF2α, anti-ATF4, anti-ATF6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat MM cells with this compound for various time points (e.g., 2, 4, 8 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
-
Conclusion
This compound represents a promising novel therapeutic agent for multiple myeloma by targeting the ERO1L-mediated oxidative protein folding pathway, leading to ER stress and apoptosis. The correlation between high ERO1L expression and poor prognosis in bortezomib-relapsed patients provides a compelling, albeit indirect, rationale for its potential efficacy in overcoming bortezomib resistance. Further preclinical studies are essential to directly evaluate the efficacy of this compound in bortezomib-resistant multiple myeloma cell lines and in combination with existing therapies. The development of more specific ERO1L inhibitors based on the this compound scaffold will also be a critical next step in advancing this therapeutic strategy.
A Comparative Guide to the Anti-Cancer Effects of ERO1α Inhibitors: EN460 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its proper function is essential for cell survival. Cancer cells, with their high proliferation rates and protein synthesis demands, often experience ER stress. To cope with this, they upregulate specific pathways, including the machinery for disulfide bond formation, which is controlled by the enzyme Endoplasmic Reticulum Oxidoreductin 1α (ERO1α). The dependence of cancer cells on ERO1α makes it a compelling target for anti-cancer drug development. This guide provides a comparative analysis of EN460, a known ERO1α inhibitor, and its alternative, QM295, focusing on their anti-cancer effects in different cell lines.
Mechanism of Action: Inducing ER Stress through ERO1α Inhibition
This compound is a small molecule that inhibits ERO1α by selectively interacting with its reduced, active form, thereby preventing its reoxidation.[1][2] This inhibition disrupts the disulfide bond formation process, leading to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response, ultimately leading to cancer cell death.
The UPR is mediated by three main sensor proteins located on the ER membrane: PERK, IRE1α, and ATF6. Upon ER stress, these sensors are activated and initiate downstream signaling cascades that can lead to apoptosis. For instance, studies in U266 multiple myeloma cells have shown that treatment with this compound leads to the induction of phosphorylated eIF2α (a downstream target of PERK) and the cleavage of ATF6, confirming the induction of ER stress.[3]
Comparative Analysis of Anti-Cancer Effects
While extensive head-to-head comparisons of this compound and other ERO1α inhibitors across a wide range of cancer cell lines are limited in publicly available literature, existing studies provide valuable insights into their relative potency and effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes |
| This compound | U266 | Multiple Myeloma | 22.13 (enzyme activity) | Apoptosis induced at 25 µM.[3] |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | - | Shown to decrease PD-L1 expression. |
| QM295 | - | - | - | Described as having a more sustained dose-response compared to this compound, which shows toxicity at higher concentrations. |
Note: The IC50 value for this compound in U266 cells reflects the inhibition of ERO1α enzyme activity. While this is a direct measure of target engagement, the concentration required to induce 50% cell death (cytotoxic IC50) may differ. The lack of directly comparable cytotoxic IC50 values for this compound and QM295 in the same cancer cell lines is a limitation of the current literature.
Qualitative comparisons suggest that this compound is a more potent inducer of the UPR than QM295. However, the therapeutic window for this compound may be narrower due to increased toxicity at higher concentrations. In contrast, QM295 exhibits a more sustained, albeit potentially less potent, effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits ERO1α, leading to ER stress and activation of the UPR pathway, culminating in apoptosis.
Experimental Workflow for Assessing Anti-Cancer Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxic effect against the MDA-MB-468 breast cancer cell line of the antibacterial palindromic peptide derived from bovine lactoferricin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of EN460: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Management of EN460 Waste
Chemical Profile of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal.
| Property | Description | Source |
| CAS Number | 496807-64-8 | MedKoo |
| Mechanism of Action | Inhibitor of endoplasmic reticulum oxidoreductase (ERO1).[1] Specific to the reduced active form of ERO1α, preventing its re-oxidation.[2] | MedKoo, Selleck Chemicals |
| Biological Effect | Protects cells from erastin-induced ferroptosis.[2] A 10 μM dose showed significant lethality in embryos during early development.[1] | Selleck Chemicals, MedKoo |
| Solubility | Soluble in DMSO at 17 mg/mL (36.89 mM).[2] It is noted that moisture-absorbing DMSO reduces solubility, and fresh DMSO should be used.[2] | Selleck Chemicals |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult your institution's Environmental Health & Safety (EH&S) department for specific procedures and requirements.
1. Waste Characterization and Segregation:
-
Initial Assessment: Based on its biological activity and limited safety data, this compound should be treated as a hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Keep it separate from non-hazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
3. Containerization:
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container, if in good condition, can be a suitable option.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard pictograms.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
4. Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Accumulation Time: Be aware of your institution's and local regulations regarding the maximum time hazardous waste can be stored in the laboratory before being collected by EH&S.
5. Disposal Request:
-
Collection: Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EH&S department.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound, from initial use to final collection.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always adhere to the specific protocols and regulations established by your institution's Environmental Health & Safety department. If a Safety Data Sheet (SDS) for this compound is available, it will contain detailed safety and disposal information that should be followed.
References
Navigating the Safe Handling of EN460: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, reactive compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of EN460, a selective inhibitor of endoplasmic reticulum oxidation 1 (ERO1).
This compound is a thiol-reactive enone compound, a characteristic that necessitates specific precautions to avoid potential health risks. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for the safe use of this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE based on safety data sheets (SDS) and best practices for handling thiol-reactive compounds.
| PPE Category | Type | Specifications and Recommendations |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Essential for all procedures involving this compound, including weighing, dissolution, and experimental use, to protect against splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing. To be worn in conjunction with safety glasses or goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum requirement for handling small quantities. It is crucial to change gloves immediately if they become contaminated. |
| Double Gloving | Recommended for all procedures to provide an extra layer of protection against contamination. | |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Not Generally Required | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not necessary. |
| NIOSH-Approved Respirator | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is vital to minimize exposure risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be kept tightly closed when not in use.
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
3. Experimental Use:
-
Clearly label all solutions of this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated pipettes with disposable tips.
-
Avoid working alone when handling this compound.
4. Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate decontaminating solution (e.g., a mild bleach solution followed by a water rinse) after each use.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
1. Solid Waste:
-
Unused Compound: Unwanted or expired solid this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not attempt to dispose of it in regular trash.
-
Contaminated Consumables: All disposable items that have come into contact with this compound, such as gloves, weighing boats, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
2. Liquid Waste:
-
Unused Solutions: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the name of the compound, the solvent, and the approximate concentration.
-
Aqueous Waste: As this compound is thiol-reactive, it is advisable to quench any aqueous waste streams that may contain the compound before disposal. This can be achieved by adding a slight excess of a thiol-containing solution (e.g., N-acetylcysteine or glutathione) and allowing it to react before collecting it as hazardous waste. This step should be performed in a fume hood.
3. Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is then treated as hazardous chemical waste.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for researchers from the initial risk assessment to the final disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
